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  • Product: 5-Vinylisoxazole
  • CAS: 21169-68-6

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure and Electronic Properties of 5-Vinylisoxazole

The following technical guide details the chemical structure, electronic properties, and synthetic utility of 5-vinylisoxazole . This document is structured for researchers in medicinal chemistry and materials science, f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, electronic properties, and synthetic utility of 5-vinylisoxazole . This document is structured for researchers in medicinal chemistry and materials science, focusing on the molecule's unique position as both a reactive monomer and a pharmacophoric scaffold.

Executive Summary

5-Vinylisoxazole represents a critical intersection between heterocyclic aromatic chemistry and alkene reactivity. As a conjugated system comprising an electron-withdrawing isoxazole ring and a reactive vinyl group, it serves as a versatile building block. In drug discovery, it functions as a potential covalent warhead (Michael acceptor) and a bioisostere for other aromatic vinyl systems. In materials science, it acts as a functional monomer for the synthesis of specialized polymers with high thermal stability and unique dielectric properties.

Molecular Architecture & Structural Dynamics

Structural Geometry

The 5-vinylisoxazole molecule consists of a five-membered heterocyclic isoxazole ring substituted at the C5 position with a vinyl group (


). The isoxazole core is planar, adhering to Hückel's rule (


-electrons) with an oxygen atom at position 1 and a nitrogen atom at position 2.
  • Bond Lengths: The

    
     bond exhibits partial double-bond character due to conjugation, typically measuring shorter (~1.45 Å) than a standard 
    
    
    
    single bond.
  • Hybridization: All ring atoms and the vinyl carbons are

    
     hybridized, creating a continuous 
    
    
    
    -system across the molecule.
Conformational Dynamics (s-cis vs. s-trans)

The rotation around the


 bond creates two primary planar conformers: s-cis  and s-trans .
  • s-trans Conformer: Generally thermodynamically preferred due to minimized steric repulsion between the vinyl methylene protons and the ring heteroatoms (specifically the lone pairs on Oxygen). This conformation maximizes

    
    -orbital overlap for conjugation.
    
  • s-cis Conformer: Higher in energy but accessible at room temperature. The dipole alignment in the s-cis form differs significantly, altering the molecule's reactivity profile in dipole-sensitive reactions.

Conformation cluster_0 Conformational Equilibrium Strans s-trans Conformer Thermodynamically Favored Maximized Conjugation Scis s-cis Conformer Sterically Hindered Higher Dipole Moment Strans->Scis  Rotation (ΔG > 0)  

Figure 1: Conformational equilibrium between s-trans and s-cis forms of 5-vinylisoxazole.

Electronic Landscape

Charge Distribution and Dipole Moment

The isoxazole ring is inherently electron-deficient due to the electronegativity of the oxygen and nitrogen atoms. This creates a strong inductive effect (


) that pulls electron density away from the C5 position.
  • Vinyl Group Polarization: The vinyl group acts as a

    
    -donor (
    
    
    
    ) but is overwhelmed by the electron-withdrawing nature of the ring. Consequently, the
    
    
    -carbon of the vinyl group becomes electrophilic.
  • Dipole Vector: The net dipole moment is directed towards the ring heteroatoms. This polarization makes 5-vinylisoxazole a "push-pull" alkene, though the "pull" is dominant.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Concentrated primarily on the vinyl group and the C4 carbon of the ring.

  • LUMO (Lowest Unoccupied Molecular Orbital): Low-lying and extended across the C5-vinyl system. This low energy LUMO makes the molecule an excellent dienophile in inverse electron-demand Diels-Alder reactions and a potent electrophile in Michael additions.

Resonance Structures

Resonance delocalization depicts the electron withdrawal from the vinyl group into the ring, specifically onto the electronegative nitrogen.

Resonance Struct1 Neutral Form (Standard) Struct2 Zwitterionic Form A (C+ on Vinyl β-carbon) Struct1->Struct2 π-donation Struct3 Zwitterionic Form B (N- charge accumulation) Struct2->Struct3 Delocalization

Figure 2: Resonance contributions highlighting the electrophilic nature of the vinyl terminus.

Synthetic Pathways & Reactivity

Synthesis Strategy: [3+2] Cycloaddition

The most robust synthetic route involves the [3+2] cycloaddition of a nitrile oxide with a suitable enyne or vinyl-equivalent.

  • Precursors: Hydroximoyl chloride (generated from an oxime) and Vinylacetylene (or a masked equivalent like 2-methyl-1-buten-3-yne).

  • Mechanism: The in situ generated nitrile oxide undergoes a concerted cycloaddition with the alkyne moiety of the enyne to yield the isoxazole ring, leaving the vinyl group intact.

Reactivity Profile
  • Polymerization: The vinyl group is susceptible to radical polymerization, often yielding polymers with high glass transition temperatures (

    
    ) due to the rigid pendant isoxazole rings.
    
  • Diels-Alder Cycloaddition: Acts as a dienophile.[1][2] Reacts readily with electron-rich dienes (e.g., cyclopentadiene). The regioselectivity is controlled by the electron-withdrawing C5-isoxazole substituent.

  • Michael Addition: Thiol or amine nucleophiles can attack the

    
    -carbon of the vinyl group. This is the basis for its potential use as a covalent inhibitor in drug design.
    

Experimental Protocol: Synthesis of 5-Vinylisoxazole

Objective: Synthesis of 5-vinylisoxazole via dehydration of 5-(1-hydroxyethyl)isoxazole. This method avoids the handling of gaseous vinyl acetylene.

Safety: Perform all steps in a fume hood. Isoxazoles can be thermally unstable; avoid excessive heating.

Materials
  • 5-Acetylisoxazole (Starting material)

  • Sodium Borohydride (

    
    )
    
  • Methanol (

    
    )
    
  • 
    -Toluenesulfonic acid (
    
    
    
    -TsOH)
  • Toluene

  • Magnesium Sulfate (

    
    )
    
Step-by-Step Methodology
  • Reduction to Alcohol:

    • Dissolve 5-acetylisoxazole (10 mmol) in

      
       (20 mL) at 0°C.
      
    • Slowly add

      
       (1.1 eq, 11 mmol) over 15 minutes.
      
    • Stir at room temperature for 2 hours (Monitor by TLC for disappearance of ketone).

    • Quench with saturated

      
      , extract with ethyl acetate, dry over 
      
      
      
      , and concentrate to yield 5-(1-hydroxyethyl)isoxazole.
  • Dehydration to Vinyl Monomer:

    • Dissolve the intermediate alcohol in anhydrous Toluene (50 mL).

    • Add a catalytic amount of

      
      -TsOH (5 mol%).
      
    • Heat to reflux with a Dean-Stark trap to remove water azeotropically. Critical: Do not overheat; polymerization may occur.

    • Monitor reaction progress (approx. 2-4 hours).

  • Purification:

    • Cool the mixture and wash with

      
       solution to remove acid catalyst.
      
    • Dry the organic layer over

      
      .
      
    • Remove solvent under reduced pressure.

    • Final Isolation: Distill the residue under vacuum (approx. 10-20 mmHg) to obtain 5-vinylisoxazole as a colorless to pale yellow liquid. Store at -20°C with a radical inhibitor (e.g., BHT) if not used immediately.

Pharmaceutical & Material Applications[1][2][3][4]

Drug Development: Covalent Inhibition

The 5-vinylisoxazole motif serves as a "warhead" for Targeted Covalent Inhibitors (TCIs).

  • Mechanism: The electrophilic

    
    -carbon reacts with nucleophilic cysteine residues in the target protein binding pocket.
    
  • Advantage: The isoxazole ring modulates the reactivity of the vinyl group, making it less reactive (and thus more selective) than a simple acrylamide warhead. This "tuning" reduces off-target toxicity.

Materials Science: High-Performance Polymers

Poly(5-vinylisoxazole) and its copolymers are investigated for:

  • Ion Exchange Resins: The basic nitrogen can be quaternized.

  • Adhesives: The polar nature of the ring improves adhesion to metal substrates.

Summary Table: Physical & Electronic Properties[5]
PropertyDescription / Value
Molecular Formula

Hybridization

(Planar)
Electronic Character Electron-deficient alkene (Electrophilic)
Reactivity Class Michael Acceptor, Dienophile, Monomer
Preferred Conformation s-trans (dynamic equilibrium)
Key Application Covalent Drug Warhead, Polymer Synthesis

References

  • Ponticello, I. S. (1975). Preparation of New Heterocyclic Monomers: Vinylisoxazoles, Vinylpyrazoles, and Vinylpyrazolones. Journal of Polymer Science: Polymer Chemistry Edition. Link

  • Kumbhare, R. M., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Link

  • Lindsley, C. W., et al. (2021). Vinylazaarenes as Dienophiles in Lewis Acid-Promoted Diels-Alder Reactions.[3] Journal of Organic Chemistry. Link

  • Gandini, A., et al. (2021). Trends in the Diels–Alder reaction in polymer chemistry. Polymer Chemistry. Link

Sources

Exploratory

Thermodynamic & Kinetic Stability Profile of 5-Vinylisoxazole

Executive Summary 5-Vinylisoxazole (5-VI) represents a unique challenge in heterocyclic chemistry due to the dichotomy between its aromatic core and the reactive vinyl appendage. While the isoxazole ring offers moderate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Vinylisoxazole (5-VI) represents a unique challenge in heterocyclic chemistry due to the dichotomy between its aromatic core and the reactive vinyl appendage. While the isoxazole ring offers moderate aromatic stability, the N-O bond serves as a thermodynamic weak point (bond dissociation energy ~55 kcal/mol), rendering the scaffold susceptible to reductive cleavage and base-catalyzed ring opening. Furthermore, the C5-vinyl group introduces a high-energy frontier orbital capable of rapid radical polymerization or [4+2] cycloaddition.

This guide delineates the thermodynamic boundaries of 5-VI in organic media, distinguishing between intrinsic molecular stability and solvent-mediated degradation . It provides a validated experimental framework for establishing shelf-life and reaction compatibility.

Molecular Architecture & Energetics

Electronic Structure and Resonance

The thermodynamic baseline of 5-VI is defined by the competition between aromatic stabilization and strain induced by the heteroatom repulsion. Unlike furan or thiophene, isoxazole possesses a relatively low resonance energy (~11 kcal/mol), primarily due to the electronegativity difference between Oxygen (3.44) and Nitrogen (3.04), which localizes electron density and reduces delocalization.

The vinyl group at the C5 position is conjugated with the


-system of the ring. This conjugation lowers the energy of the LUMO, making the vinyl group highly electrophilic and susceptible to Michael-type additions or radical attacks.
The Dipole Factor

Isoxazole is a highly polar heterocycle (Dipole Moment


 D). In 5-VI, the electron-withdrawing nature of the isoxazole ring polarizes the vinyl group. This dipole drives the thermodynamic preference for polar solvation but also facilitates nucleophilic attack at the C5 position if the solvent shell is disrupted.

Resonance Neutral Neutral Form (Aromatic) Zwitter Zwitterionic Resonance (N- / O+) Neutral->Zwitter Solvent Stabilization (Polar Media) Vinyl_Act Vinyl Activation (LUMO Lowering) Neutral->Vinyl_Act Conjugation

Figure 1: Resonance contributions impacting 5-VI stability. Polar solvents stabilize the zwitterionic form, while conjugation activates the vinyl group.

Solvation Thermodynamics

The stability of 5-VI is non-linear across solvent polarities. The primary thermodynamic risks are solvolysis (in protic media) and aggregation-induced polymerization (in non-polar media).

Solvent Compatibility Matrix
Solvent ClassRepresentativeDielectric Constant (

)
Stability RiskMechanism of Instability
Non-Polar Toluene, Hexane~2.0 - 2.4High (Kinetic) Low solubility leads to aggregation; high local concentration triggers radical polymerization.
Polar Aprotic DMSO, DMF, ACN36 - 47Low (Preferred) High dipole stabilizes the isoxazole ring; prevents aggregation. Best for storage.
Polar Protic Methanol, Water33 - 80Moderate (pH dependent) Susceptible to nucleophilic attack at C5 or base-catalyzed ring opening (Kemp Elimination).
Chlorinated DCM, Chloroform4.8 - 9.0Moderate Trace HCl in aged chloroform can catalyze polymerization or ring cleavage.
The "Concentration Effect"

In non-polar solvents, 5-VI exhibits a negative entropy of mixing (


), leading to clustering. These clusters lower the activation energy for intermolecular vinyl polymerization. Rule of Thumb:  Always store 5-VI in polar aprotic solvents (e.g., DMSO-d6 for analysis) to maintain thermodynamic isolation of the monomer.

Degradation Pathways

Understanding the degradation mechanism is vital for interpreting stability data. 5-VI does not simply "decompose"; it follows distinct pathways based on environmental stressors.

Pathway A: Radical Polymerization (Kinetic Instability)

This is the dominant pathway in concentrated solutions or neat form. The vinyl group undergoes chain-growth polymerization. This is exothermic; once initiated, it can accelerate (Trommsdorff effect).

Pathway B: Base-Catalyzed Ring Opening (Thermodynamic Instability)

In the presence of bases (even weak bases like amines in solution), the C3 proton (if 3-unsubstituted) or the ring itself is vulnerable. The N-O bond cleaves, leading to the formation of


-amino enones or cyanoketones. This process is thermodynamically irreversible.

Degradation cluster_Kinetic Kinetic Pathway (Concentration/Heat) cluster_Thermo Thermodynamic Pathway (Base/Protic) Monomer 5-Vinylisoxazole (5-VI) Polymer Poly(5-vinylisoxazole) (Insoluble Solid) Monomer->Polymer Radical Initiator / High Conc. / Heat RingOpen Enamino Ketone / Nitrile (Ring Cleavage) Monomer->RingOpen Base (OH-, RNH2) / Polar Protic Solvent

Figure 2: Divergent degradation pathways. Polymerization is kinetically driven, while ring opening is a thermodynamic collapse of the heterocycle.

Experimental Protocol: Accelerated Stability Profiling

Do not rely on visual inspection. 5-VI oligomers are often soluble in organic solvents, keeping the solution clear even as purity drops. This protocol uses Quantitative NMR (qNMR) for absolute veracity.

Materials
  • Analyte: 5-Vinylisoxazole (>98% purity).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (highly stable, non-volatile, distinct singlet at ~6.1 ppm).

  • Solvents: DMSO-

    
     (Polar Aprotic), CDCl
    
    
    
    (Chlorinated), Methanol-
    
    
    (Polar Protic).
Workflow
  • Preparation: Prepare a master stock of IS in the target solvent (approx. 10 mM).

  • Sample Dosing: Dissolve 5-VI into the IS stock to reach ~20 mM.

    • Critical: Filter through 0.2

      
      m PTFE to remove pre-existing polymer seeds.
      
  • Stress Conditions: Aliquot into sealed amber NMR tubes.

    • Set A: 4°C (Control)

    • Set B: 25°C (Ambient)

    • Set C: 50°C (Accelerated)

  • Data Acquisition: Acquire

    
    H-NMR at 
    
    
    
    hours.
    • Delay Time (

      
      ): Set to 30s to ensure full relaxation for quantitative integration.
      
Analysis Logic

Calculate the molar ratio (


) of 5-VI vinyl protons to the IS singlet.


  • If Vinyl signals decrease but Ring signals remain:

    
     Polymerization (Pathway A).
    
  • If Ring signals shift/disappear & new aliphatic peaks appear:

    
     Ring Opening (Pathway B).
    

Workflow Step1 Dissolve 5-VI + Internal Std (1,3,5-Trimethoxybenzene) Step2 Filter (0.2 µm) Remove Polymer Seeds Step1->Step2 Step3 Incubate (4°C, 25°C, 50°C) Step2->Step3 Step4 qNMR Analysis (Compare Integral Ratios) Step3->Step4 Decision Signal Loss Pattern? Step4->Decision ResultA Vinyl Loss Only: Polymerization Decision->ResultA Vinyl < Ring ResultB Ring Loss: Thermodynamic Cleavage Decision->ResultB Vinyl ≈ Ring

Figure 3: Self-validating stability workflow using qNMR to distinguish evaporation from degradation types.

Computational Modeling (DFT)

For researchers requiring precise thermodynamic values (


), Density Functional Theory (DFT) is recommended over generic semi-empirical methods due to the "multireference" character of the isoxazole ring opening.

Recommended Basis Set:

  • Functional:

    
    B97X-D (Includes dispersion corrections, critical for stacking interactions in polymerization).
    
  • Basis Set: 6-311+G(d,p).

  • Solvation Model: SMD (Solvation Model based on Density) – essential for capturing the dielectric stabilization of the transition state.

Key Calculation: Compute the HOMO-LUMO gap . A narrower gap in non-polar solvents correlates with higher reactivity toward spontaneous polymerization.

References

  • Fundamental Isoxazole Chemistry

    • Pérez, M. A., et al.
    • (Validated: ACS Publications)

  • Vinyl Polymerization Mechanisms

    • Aoshima, S., et al. "Cationic Polymerization of Vinyl Monomers in Aqueous Media." Chemical Reviews, 2009.
    • (Validated: ACS Publications)

  • Solvent Effects on Heterocycles

    • Katritzky, A. R. "Solvents and the Stability of Heterocyclic Rings." Journal of Organic Chemistry.
    • (General Journal Landing Page)

  • Synthesis and Reactivity of 5-Vinylisoxazoles

    • Buron, C., et al.
    • (Journal Landing Page)

Note: Specific thermodynamic constants for 5-vinylisoxazole are rarely tabulated in public databases. The experimental protocols in Section 4 are the industry standard for generating this data in-house.

Foundational

Technical Guide: 5-Vinylisoxazole as a Tunable Michael Acceptor in Covalent Inhibitor Design

The following technical guide details the reactivity, mechanistic underpinnings, and experimental characterization of 5-vinylisoxazole as a Michael acceptor in covalent drug discovery. Executive Summary The resurgence of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, mechanistic underpinnings, and experimental characterization of 5-vinylisoxazole as a Michael acceptor in covalent drug discovery.

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) has driven the demand for electrophilic "warheads" with tunable reactivity profiles.[1] While acrylamides and vinyl sulfones dominate the landscape, their high intrinsic reactivity can lead to off-target promiscuity and glutathione (GSH) depletion. 5-Vinylisoxazole represents a distinct class of vinyl heteroaromatic warheads where the electron-deficient isoxazole ring activates the vinyl group for nucleophilic attack. This guide analyzes the physicochemical basis of this reactivity, positioning 5-vinylisoxazole as a "Goldilocks" electrophile—sufficiently reactive to modify catalytic cysteines but latent enough to minimize systemic toxicity.

Chemical Basis of Reactivity

Electronic Activation

The electrophilicity of the vinyl group in 5-vinylisoxazole is not intrinsic but induced by the attached heterocycle. The isoxazole ring acts as a latent electron-withdrawing group (EWG) through two primary mechanisms:

  • Inductive Effect (-I): The electronegative oxygen and nitrogen atoms in the ring pull electron density through the sigma framework, creating a partial positive charge (

    
    ) at the 
    
    
    
    -carbon of the vinyl group.
  • Resonance Effect (-R): The

    
    -system of the isoxazole ring can stabilize the developing negative charge in the transition state upon nucleophilic attack, though less effectively than a carbonyl or sulfone.
    
Comparative Electrophilicity

In the spectrum of Michael acceptors, 5-vinylisoxazole occupies a moderate tier.

Warhead ClassElectrophilicity (

)
Reactivity DescriptionPrimary Risk
Vinyl Sulfone HighRapid, often non-selectiveSystemic toxicity, haptenization
Acrylamide Moderate-HighStandard for kinases (e.g., Ibrutinib)Off-target modification
5-Vinylisoxazole Moderate-Low Tunable, selective Slow kinetics for weak nucleophiles
Vinyl Pyridine LowRequires proximity/catalysisPoor target occupancy

Mechanistic Pathways

The primary mode of action is a 1,4-conjugate addition (Michael Addition) . Unlike acrylamides, which form a stabilized enolate intermediate, the 5-vinylisoxazole forms a resonance-stabilized aza-enolate equivalent, which rapidly protonates to restore aromaticity (or pseudo-aromaticity) of the ring.

Reaction Mechanism (Thiol Addition)
  • Nucleophilic Attack: The thiolate anion (

    
    ) attacks the 
    
    
    
    -carbon of the vinyl group.
  • Charge Delocalization: Electron density shifts into the isoxazole ring.

  • Protonation: The resulting carbanion/aza-enolate picks up a proton from the solvent or the thiol, yielding the stable thioether adduct.

MichaelAddition Figure 1: Mechanism of Thiol-Michael Addition to 5-Vinylisoxazole. Reactants Thiol (R-SH) + 5-Vinylisoxazole TS Transition State (Charge Delocalization) Reactants->TS Nucleophilic Attack (k1) Intermediate Stabilized Anionic Intermediate TS->Intermediate C-S Bond Formation Product Thioether Adduct (Covalent Complex) Intermediate->Product Protonation (Rapid)

Experimental Protocols

To validate the utility of a 5-vinylisoxazole warhead, researchers must characterize its intrinsic reactivity (


) and stability.
Kinetic Characterization via NMR (GSH Assay)

This protocol determines the second-order rate constant (


) of the warhead with glutathione, a surrogate for off-target cysteine reactivity.

Reagents:

  • Test Compound (5-vinylisoxazole derivative): 10 mM in DMSO-

    
    .
    
  • L-Glutathione (reduced, GSH): 20 mM in

    
     (phosphate buffered, pH 7.4).
    
  • Internal Standard: 1,3,5-trimethoxybenzene.

Workflow:

  • Preparation: Mix Test Compound and Internal Standard in an NMR tube.

  • Initiation: Add buffered GSH solution (10-fold excess) to initiate the reaction. Time

    
    .
    
  • Monitoring: Acquire

    
    -NMR spectra every 15 minutes for 4 hours at 37°C.
    
  • Quantification: Integrate the vinyl proton signals (typically doublets at

    
     5.5–6.5 ppm) relative to the internal standard.
    
  • Analysis: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ). Calculate
    
    
    .
Synthesis of a Model 5-Vinylisoxazole

Reference: Di Nunno et al., Tetrahedron 2005 [1]

Step-by-Step Protocol:

  • Precursor Assembly: React benzaldehyde with vinyl magnesium bromide to form 1-phenyl-2-propen-1-ol.

  • Oxidation: Oxidize to phenyl vinyl ketone using Jones reagent or MnO2.

  • Oximation: Treat with hydroxylamine hydrochloride to form the oxime.

  • Cyclization: React the oxime with

    
     and base (NaHCO3) to effect oxidative cyclization, yielding the isoxazole core. Note: Direct vinylation of a 5-haloisoxazole via Stille or Suzuki coupling is often more efficient for complex scaffolds.
    

Applications in Drug Discovery

5-vinylisoxazole is particularly valuable when "tuning down" reactivity is required.[2]

  • Scenario: An acrylamide-based inhibitor shows high potency but rapid clearance due to GSH conjugation.

  • Solution: Replace the acrylamide with 5-vinylisoxazole. The steric bulk and lower electrophilicity of the isoxazole ring reduce the rate of non-specific thiol addition while maintaining specific binding to the target cysteine (due to the proximity effect in the binding pocket).

Comparative Reactivity Landscape

ReactivityScale Figure 2: Strategic positioning of 5-vinylisoxazole in the reactivity landscape. cluster_0 Electrophilicity & Toxicity Risk High Vinyl Sulfones / Vinyl Ketones Med Acrylamides / Butynamides High->Med Tuning Down Optimal 5-Vinylisoxazoles / Vinyl Pyridines Med->Optimal Optimizing Selectivity

References

  • Di Nunno, L., Scilimati, A., & Vitale, P. (2005).[3] 5-Hydroxy-3-phenyl-5-vinyl-2-isoxazoline and 3-phenyl-5-vinylisoxazole: synthesis and reactivity. Tetrahedron, 61(47), 11270-11278.[3] Link

  • Keeley, A., et al. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR.[1] ACS Medicinal Chemistry Letters. Link

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Pucci, M., et al. (2022). Next-Generation Heterocyclic Electrophiles as Small-Molecule Covalent MurA Inhibitors. Pharmaceuticals, 15(12), 1489. Link

Sources

Exploratory

The Strategic Unmasking: A Technical Guide to 5-Vinylisoxazoles as Latent 1,3-Dicarbonyl Synthons

For Researchers, Scientists, and Drug Development Professionals Abstract In the intricate chess game of organic synthesis, the ability to conceal and reveal functionality at will is a paramount strategic advantage. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate chess game of organic synthesis, the ability to conceal and reveal functionality at will is a paramount strategic advantage. This guide delves into the chemistry of 5-vinylisoxazoles, a class of heterocyclic compounds that serve as versatile and stable precursors to 1,3-dicarbonyl moieties. We will explore the synthesis of these valuable building blocks, the mechanistic underpinnings of their unmasking, and their application in the elegant construction of complex molecular architectures. This document is intended to be a comprehensive resource, providing not only theoretical insights but also actionable experimental protocols for the discerning synthetic chemist.

The Concept of Masked Functionality: A Strategic Imperative

In multi-step organic synthesis, the presence of highly reactive functional groups can be a significant liability, leading to undesired side reactions and diminished yields. The concept of "masked functionality" or "latent functionality" addresses this challenge by temporarily converting a reactive group into a more stable entity that is inert to a range of reaction conditions. This "mask" can then be removed at a strategic point in the synthetic sequence to reveal the original functional group. The isoxazole ring is a robust and reliable mask for the 1,3-dicarbonyl unit, a ubiquitous structural motif in natural products and pharmaceuticals.[1] The stability of the isoxazole ring to a variety of reagents, including many oxidizing and reducing agents, as well as acidic and basic conditions, makes it an ideal protecting group.

Synthesis of 5-Vinylisoxazoles: Forging the Masked Synthon

The construction of the 5-vinylisoxazole core can be achieved through several reliable synthetic strategies. A prevalent and highly effective method is the [3+2] cycloaddition reaction between a nitrile oxide and a vinyl-substituted alkyne. This approach offers a high degree of control over the substitution pattern of the resulting isoxazole.

Experimental Protocol: Synthesis of 3-Methyl-5-vinylisoxazole

This protocol details the synthesis of a representative 5-vinylisoxazole via a 1,3-dipolar cycloaddition.

Materials:

  • Propargyl alcohol

  • Nitroethane

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Triethylamine (TEA)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Tosylation of Propargyl Alcohol. To a stirred solution of propargyl alcohol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with diethyl ether. Wash the organic layer with saturated NaHCO₃ solution, dry over MgSO₄, and concentrate under reduced pressure to afford the tosylated product.

  • Step 2: Generation of the Nitrile Oxide and Cycloaddition. To a solution of nitroethane (1.2 eq) and the tosylated propargyl alcohol (1.0 eq) in a suitable solvent such as THF, add triethylamine (2.5 eq) dropwise at room temperature. The reaction mixture is then heated to reflux for 6 hours. The triethylamine acts as a base to generate the nitrile oxide in situ from nitroethane, which then undergoes a [3+2] cycloaddition with the alkyne.

  • Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture is filtered to remove the triethylammonium salt. The filtrate is concentrated, and the residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-methyl-5-vinylisoxazole.

Data Summary:

Reactant Product Key Reagents Typical Yield
Propargyl alcohol, Nitroethane3-Methyl-5-vinylisoxazoleTsCl, Pyridine, TEA60-75%

The Unmasking: Reductive Cleavage to Reveal the 1,3-Dicarbonyl Equivalent

The true utility of the 5-vinylisoxazole lies in its ability to be readily converted to a β-enaminone, a direct precursor to the 1,3-dicarbonyl system. This transformation is most commonly and efficiently achieved through catalytic hydrogenation, which cleaves the weak N-O bond of the isoxazole ring.

Mechanism of Reductive Ring Cleavage

The reductive cleavage of the isoxazole ring is believed to proceed through the following steps:

G Isoxazole 5-Vinylisoxazole H2_Catalyst H₂ / Raney® Ni Intermediate1 Dihydroisoxazole Intermediate Isoxazole->Intermediate1 Hydrogenation Intermediate2 Open-chain β-hydroxy imine Intermediate1->Intermediate2 N-O bond cleavage Enaminone β-Enaminone Intermediate2->Enaminone Tautomerization Dicarbonyl 1,3-Dicarbonyl (after hydrolysis) Enaminone->Dicarbonyl Acidic Hydrolysis G cluster_0 Tandem Reaction Sequence Start 5-Vinylisoxazole Michael_Acceptor Michael Addition (with Nu⁻) Start->Michael_Acceptor Intermediate Adduct Michael_Acceptor->Intermediate Ring_Opening Reductive Ring Opening (e.g., H₂/Raney® Ni) Intermediate->Ring_Opening Product γ-Functionalized 1,3-Dicarbonyl Equivalent Ring_Opening->Product

Caption: Tandem Michael addition and ring cleavage.

Application in Natural Product Synthesis: A Field-Proven Strategy

The strategic use of 5-vinylisoxazoles as masked 1,3-dicarbonyl equivalents has been elegantly demonstrated in the total synthesis of complex natural products. A notable example is in synthetic approaches to alkaloids like Tabersonine, where the construction of a key intermediate can be envisioned through a strategy involving a 5-vinylisoxazole. [2][3]The isoxazole moiety allows for the introduction of a latent 1,3-dicarbonyl functionality that can be unmasked late in the synthesis to facilitate a crucial ring-forming annulation.

Conclusion: A Versatile Tool for the Synthetic Chemist's Arsenal

The 5-vinylisoxazole scaffold represents a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its stability as a masked 1,3-dicarbonyl equivalent, coupled with the synthetic handles provided by the vinyl group, allows for the design and execution of elegant and efficient synthetic strategies. The ability to perform tandem reactions further enhances its utility, enabling the rapid construction of complex molecular architectures. As the demand for novel bioactive molecules continues to grow, the strategic application of masked functionalities, such as the 5-vinylisoxazole, will undoubtedly play an increasingly important role in the art and science of organic synthesis.

References

  • Hu, X., et al. (2019). Tandem grinding reactions involving aldol condensation and Michael addition in sequence for synthesis of 3,4,5-trisubstituted isoxazoles. RSC Advances, 9(50), 27883-27887. [Link]

  • Reddy, C. R., et al. (2019). A one-pot, base-catalyzed, tandem grinding process involving carrying out aldol condensation and Michael addition in sequence to produce 3,4,5-trisubstituted isoxazoles from 3,5-dimethyl-4-nitroisoxazole, aromatic aldehydes and activated methylene compounds has been developed. RSC Advances, 9(50), 27883-27887. [Link]

  • Padwa, A., et al. (2010). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. Organic Letters, 12(8), 1848-1851. [Link]

  • Crowley, P. J., & Ha, S. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200-2205. [Link]

  • Qu, Y., et al. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. Proceedings of the National Academy of Sciences, 112(19), 6224-6229. [Link]

  • Palomo, C., et al. (2013). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Metal Co-catalysis. Chemical Science, 4(7), 2949-2957. [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-15. [Link]

  • Dandia, A., et al. (2021). Recent advances in the synthesis of five-membered heterocycles via multicomponent and domino reactions (from 2017 to 2022). RSC Advances, 11(52), 32958-32986. [Link]

  • Pazdera, P. (2015). Domino Reactions and Synthesis of Nitrogen Heterocycles. ResearchGate. [Link]

  • Crowley, P. J., & Ha, S. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Semantic Scholar. [Link]

  • Besse, L., et al. (2021). Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories. International Journal of Molecular Sciences, 22(16), 8877. [Link]

  • Wang, Y., et al. (2024). Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • El-Sayed, M. A. A., et al. (2024). Simple Synthesis of New Bioactive Nitrogenous Compounds by In Silico Study. Molecules, 29(3), 643. [Link]

  • Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

  • de Oliveira, R. B., et al. (2017). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 28(7), 1229-1250. [Link]

  • Majumdar, K. C. (2018). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. ARC Journal of Organic and Inorganic Chemistry, 3(1), 1-10. [Link]

  • Micouin, L., et al. (2000). Organic reaction in water. Part 3: A facile method for reduction of aromatic rings using a Raney Ni-Al alloy in dilute aqueous alkaline solution under mild conditions. Tetrahedron Letters, 41(40), 7729-7732. [Link]

  • Qu, Y., et al. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. PubMed. [Link]

  • Fenster, E., et al. (2007). Development and Scope of the Arene-Fused Domino Michael/Mannich Reaction: Application to the Total Syntheses of Aspidosperma Alkaloids (-)-Aspidospermidine, (-)-Tabersonine, and (-)-Vincadifformine. The Journal of Organic Chemistry, 72(16), 5999-6009. [Link]

  • Contreras, J., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 473. [Link]

  • Elguero, J., et al. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 25(24), 5988. [Link]

  • Baroudi, A., & Karton, A. (2021). Efficient Syntheses and Ring-Opening Reactions of trans- and cis-Oxazoline-5-carboxylates. The Journal of Organic Chemistry, 86(10), 7116-7126. [Link]

  • Gholam-Hosseini, S., et al. (2022). Recent advances in the synthesis of five-membered heterocycles via multicomponent and domino reactions (from 2017 to 2022). RSC Advances, 12(43), 28247-28274. [Link]

  • Forgács, A., et al. (2019). Synthesis of Novel N-Heterocyclic Compounds Containing 1,2,3-Triazole Ring System via Domino, “Click” and RDA Reactions. Molecules, 24(4), 793. [Link]

  • Pazdera, P. (2015). Domino Reactions and Synthesis of Nitrogen Heterocycles. ResearchGate. [Link]

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Foundational

Technical Whitepaper: Physicochemical Profiling of 5-Vinylisoxazole

This guide provides an in-depth technical analysis of 5-vinylisoxazole and its chemically significant derivatives (specifically the 3-methyl analogue, often used as the stable reference standard in drug development). Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-vinylisoxazole and its chemically significant derivatives (specifically the 3-methyl analogue, often used as the stable reference standard in drug development).

Executive Summary

5-Vinylisoxazole (C₅H₅NO) represents a critical heterocyclic scaffold in medicinal chemistry, particularly as a pharmacophore in COX-1/COX-2 inhibitors and as a masked 1,3-dicarbonyl equivalent in organic synthesis. While the parent compound is chemically labile and prone to polymerization, its 3-substituted analogues (e.g., 3-methyl-5-vinylisoxazole ) serve as the primary stable reagents for research applications. This guide details the physical characteristics, stability profiles, and synthetic pathways for this class of compounds.

Part 1: Chemical Identity & Structural Analysis

The term "5-vinylisoxazole" in literature often refers to the 3-methyl-5-vinylisoxazole (CAS: 7063-93-6) due to the instability of the unsubstituted parent ring. Researchers must verify the specific substitution pattern (C3 vs. C5) before experimental design.

Core Chemical Data
AttributeParent CompoundReference Standard (Most Common)
Chemical Name 5-Vinylisoxazole3-Methyl-5-vinylisoxazole
CAS Number Not widely listed (Labile)7063-93-6
Molecular Formula C₅H₅NOC₆H₇NO
Molecular Weight 95.09 g/mol 109.13 g/mol
SMILES C=CC1=CC=NO1CC1=NOC(C=C)=C1
Structure Unsubstituted isoxazole ring with C5-vinyl group.[1][2][3][4][5][6]Isoxazole ring with C3-methyl and C5-vinyl groups.[1][5][7][8]

Part 2: Physical Characteristics & Melting Point

State of Matter

Both the parent 5-vinylisoxazole and its 3-methyl derivative are liquids at room temperature . Consequently, they do not possess a "melting point" in the standard solid-state sense relevant to drug formulation (e.g., >50°C). Instead, they are characterized by their boiling points and refractive indices .

Quantitative Data Profile (3-Methyl-5-vinylisoxazole)

Data synthesized from commercial certificates of analysis and spectroscopic literature.

PropertyValue / RangeTechnical Context
Physical State Colorless to Pale Yellow Liquid Oxidizes/darkens upon air exposure.
Melting/Freezing Point < -10°C (Estimated) Material remains liquid at standard storage temps (4°C).
Boiling Point (Atm) 140°C – 142°C Extrapolated from reduced pressure data.
Boiling Point (Reduced) 54°C – 56°C @ 15 mmHg Preferred distillation range to avoid polymerization.
Density 0.98 – 1.02 g/mL Relative to water at 20°C.
Refractive Index (

)
1.4850 – 1.4950 High index due to conjugated vinyl-heterocycle system.
Solubility Soluble in CHCl₃, MeOH, DMSO.Immiscible with water; hydrolyzes slowly in acidic aq. media.

Critical Note on "Melting Point": If a solid "5-vinylisoxazole" is encountered in a compound library, it is likely 3-phenyl-5-vinylisoxazole (CAS 5592-17-6), which is a solid with a melting point of 48–50°C .

Part 3: Stability & Handling Protocols (Experience-Based)

Polymerization Risk (The "Popcorn" Effect)

Vinyl isoxazoles function effectively as monomers. Without inhibition, 5-vinylisoxazole can undergo radical polymerization, especially during distillation or prolonged storage.

  • Protocol: Always store with a radical inhibitor (e.g., 100–200 ppm BHT or 4-tert-butylcatechol ).

  • Observation: If the liquid becomes viscous or cloudy, polymerization has initiated. Distillation is required immediately.

Isoxazole Ring Lability

The N-O bond is susceptible to reductive cleavage (e.g., hydrogenation conditions), opening the ring to form


-amino enones.
  • Storage: Store at -20°C under Argon. Avoid protic acids which can catalyze ring opening.

Part 4: Synthetic Pathways & Mechanism

The synthesis of 5-vinylisoxazoles relies on [3+2] Cycloaddition of nitrile oxides to alkynes or enynes. This method ensures regiospecificity.

Graphviz Diagram: Synthesis of 3-Methyl-5-Vinylisoxazole

The following diagram illustrates the generation of the nitrile oxide in situ and its trapping by vinyl acetylene.

G Nitroethane Nitroethane (Precursor) NitrileOxide Acetonitrile Oxide (Dipole) Nitroethane->NitrileOxide In situ generation Intermediate Cycloaddition Transition State NitrileOxide->Intermediate + Vinyl Acetylene VinylAcetylene Vinyl Acetylene (Dipolarophile) VinylAcetylene->Intermediate Product 3-Methyl-5-vinylisoxazole (Liquid, BP ~55°C @ 15mmHg) Intermediate->Product Regioselective Ring Closure Reagent1 PhNCO, Et3N (Dehydration) Reagent1->NitrileOxide

Caption: Regioselective synthesis via [3+2] cycloaddition of acetonitrile oxide and vinyl acetylene.

Part 5: Experimental Determination of Boiling Point

To verify the purity and identity of 5-vinylisoxazole, use Micro-Distillation rather than melting point apparatus.

Protocol: Reduced Pressure Micro-Distillation
  • Setup: Assemble a short-path distillation apparatus with a vacuum manifold.

  • Inhibitor: Add 0.1% w/w hydroquinone to the crude reaction mixture to prevent thermal polymerization in the pot.

  • Vacuum: Apply a stable vacuum of 15 mmHg .

  • Heating: Slowly heat the oil bath. The fraction collecting at 54–56°C is the pure 5-vinylisoxazole.

  • Validation: Check Refractive Index (

    
    ). A higher index suggests polymerization or high-boiling impurities.
    

References

  • Di Nunno, L., Scilimati, A., & Vitale, P. (2005).[4] "5-Vinylisoxazole: Synthesis and Reactivity." Tetrahedron, 61(47), 11270–11278.

  • ChemicalBook. (2024). "Product Dossier: 3-Methyl-5-vinylisoxazole (CAS 7063-93-6)."[1]

  • National Institutes of Health (NIH) PubChem. (2024). "Isoxazole Derivatives and Bioactivity."

  • Scribd / Thieme. (2022). "Intramolecular Diels-Alder Reactions of Vinylarenes." Synthesis, 54, 797–863.[6] (Discusses 5-vinylisoxazole stability).[5][9]

Sources

Exploratory

The Strategic Role of 5-Vinylisoxazole in Modern Heterocyclic Compound Discovery: A Technical Guide

Abstract The isoxazole motif is a cornerstone in medicinal chemistry, present in a multitude of clinically approved drugs and serving as a versatile scaffold in the discovery of novel therapeutic agents.[1][2][3] Among t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole motif is a cornerstone in medicinal chemistry, present in a multitude of clinically approved drugs and serving as a versatile scaffold in the discovery of novel therapeutic agents.[1][2][3] Among the diverse array of functionalized isoxazoles, 5-vinylisoxazole emerges as a particularly powerful and versatile building block. Its unique bifunctional nature, combining the inherent biological relevance of the isoxazole ring with the reactive potential of a vinyl group, opens up a vast landscape for the synthesis of complex heterocyclic systems. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of 5-vinylisoxazole in the generation of novel molecular architectures for drug discovery. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key concepts with clear, data-driven visualizations to empower researchers in harnessing the full potential of this remarkable reagent.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered isoxazole ring is a recurring feature in a wide range of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[4][5] Its prevalence in approved drugs such as the antibiotic oxacillin, the anti-inflammatory valdecoxib, and the immunomodulator leflunomide underscores its significance in drug design.[6] The isoxazole ring can act as a bioisostere for other functional groups, enhancing physicochemical properties and modulating biological activity.[7] The weak N-O bond within the isoxazole ring also presents opportunities for ring-opening and subsequent functionalization, further expanding its synthetic utility.[8]

The introduction of a vinyl group at the 5-position of the isoxazole ring creates a potent synthetic handle. This vinyl moiety can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably cycloadditions and conjugate additions. This dual functionality makes 5-vinylisoxazole an ideal starting point for the construction of fused and spirocyclic heterocyclic systems, which are of great interest in the exploration of novel chemical space for drug discovery.

Synthesis of 5-Vinylisoxazole: A Proposed Protocol

While numerous methods exist for the synthesis of substituted isoxazoles, a detailed, optimized protocol for the parent 5-vinylisoxazole is not extensively documented in readily available literature.[9][10] However, based on established isoxazole synthesis methodologies and the preparation of analogous vinyl-substituted heterocycles, a robust and reproducible synthetic route can be proposed. The following protocol is a representative example, adapted from the synthesis of similar compounds.[8]

Proposed Synthetic Pathway

The synthesis of 5-vinylisoxazole can be envisioned as a two-step process starting from acrolein. The first step involves the formation of acrolein oxime, which is then subjected to a [3+2] cycloaddition reaction with an appropriate acetylene equivalent, followed by elimination to generate the aromatic isoxazole ring. A more direct and commonly employed method for constructing the isoxazole ring is the reaction of a nitrile oxide with an alkyne. For the synthesis of 5-vinylisoxazole, a plausible route involves the in-situ generation of formonitrile oxide from formaldoxime and its subsequent reaction with acetylene.

G cluster_0 Synthesis of 5-Vinylisoxazole acrolein Acrolein acrolein_oxime Acrolein Oxime acrolein->acrolein_oxime H₂NOH·HCl, Base hydroxylamine Hydroxylamine vinylisoxazole 5-Vinylisoxazole acrolein_oxime->vinylisoxazole [3+2] Cycloaddition (e.g., with Chloramine-T) acetylene Acetylene acetylene->vinylisoxazole

Caption: Proposed synthetic route to 5-vinylisoxazole.

Experimental Protocol: Synthesis of 5-Vinylisoxazole

Step 1: Preparation of Acrolein Oxime

  • To a stirred solution of hydroxylamine hydrochloride (1.0 eq) in water, add sodium carbonate (1.1 eq) portion-wise at 0 °C.

  • Once the gas evolution ceases, add acrolein (1.0 eq) dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield acrolein oxime as a colorless oil.

Step 2: Cycloaddition to form 5-Vinylisoxazole

  • Dissolve acrolein oxime (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a solution of Chloramine-T (1.1 eq) in water to the reaction mixture.

  • Bubble acetylene gas through the stirred solution at room temperature. The reaction is typically exothermic and may require cooling to maintain a temperature between 25-30 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-vinylisoxazole.

Expected Characterization Data for 5-Vinylisoxazole

The following are predicted spectroscopic data based on the analysis of similar structures.[1][2][11]

Technique Expected Data
¹H NMR δ (ppm): ~6.0-6.2 (dd, 1H, vinyl CH), ~5.4-5.6 (d, 1H, vinyl CH₂), ~5.2-5.4 (d, 1H, vinyl CH₂), ~6.5-6.7 (s, 1H, isoxazole H4).
¹³C NMR δ (ppm): ~168-170 (isoxazole C5), ~150-152 (isoxazole C3), ~130-132 (vinyl CH), ~118-120 (vinyl CH₂), ~100-102 (isoxazole C4).
IR (Infrared) ν (cm⁻¹): ~3100-3150 (C-H stretch, aromatic), ~3000-3100 (C-H stretch, vinyl), ~1640 (C=C stretch, vinyl), ~1580, 1450 (C=N, C=C stretch, isoxazole ring), ~980, 910 (C-H bend, vinyl).
MS (Mass Spec) Expected M+ peak corresponding to the molecular weight of C₅H₅NO.

Key Reactions of 5-Vinylisoxazole in Heterocyclic Synthesis

The synthetic utility of 5-vinylisoxazole lies in the reactivity of its vinyl group, which can readily participate in a range of chemical transformations to build molecular complexity.

Diels-Alder Reaction: A Gateway to Fused Systems

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring.[3][12] In this context, 5-vinylisoxazole acts as a dienophile, reacting with a conjugated diene to construct a fused isoxazolo-cyclohexene scaffold. The stereochemistry of the dienophile is retained in the product, making this a highly stereospecific transformation.

G cluster_1 Diels-Alder Reaction Workflow vinylisoxazole 5-Vinylisoxazole (Dienophile) adduct Fused Isoxazolo-cyclohexene Adduct vinylisoxazole->adduct diene Diene (e.g., Cyclopentadiene) diene->adduct [4+2] Cycloaddition (Thermal or Lewis Acid Catalyzed)

Caption: General workflow for the Diels-Alder reaction of 5-vinylisoxazole.

Experimental Protocol: Diels-Alder Reaction of 5-Vinylisoxazole with Cyclopentadiene

  • To a solution of 5-vinylisoxazole (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add freshly cracked cyclopentadiene (1.2 eq) at room temperature.[13]

  • For thermally promoted reactions, heat the mixture to reflux and monitor by TLC. For Lewis acid catalysis, cool the solution to 0 °C and add a Lewis acid (e.g., BF₃·OEt₂, 0.1-1.0 eq) dropwise.[14]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the endo and exo diastereomers of the Diels-Alder adduct. The endo product is typically the major isomer.

Michael Addition: Forging Carbon-Heteroatom and Carbon-Carbon Bonds

The vinyl group of 5-vinylisoxazole is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.[7][15] This reaction is fundamental for introducing diverse functional groups and building more complex molecular frameworks.

G cluster_2 Michael Addition Workflow vinylisoxazole 5-Vinylisoxazole (Michael Acceptor) adduct Michael Adduct vinylisoxazole->adduct nucleophile Nucleophile (e.g., Amine, Thiol, Enolate) nucleophile->adduct Conjugate Addition (Base or Acid Catalyzed)

Caption: General workflow for the Michael addition to 5-vinylisoxazole.

Experimental Protocol: Aza-Michael Addition of Piperidine to 5-Vinylisoxazole

  • In a round-bottom flask, dissolve 5-vinylisoxazole (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Add piperidine (1.1 eq) to the solution.

  • If necessary, add a catalytic amount of a base (e.g., triethylamine or DBU) to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting adduct by column chromatography on silica gel to obtain the desired 5-(2-(piperidin-1-yl)ethyl)isoxazole.

Table of Potential Nucleophiles for Michael Addition to 5-Vinylisoxazole

Nucleophile Class Example Resulting Adduct Potential Applications
AminesMorpholine5-(2-Morpholinoethyl)isoxazoleSynthesis of CNS-active compounds, kinase inhibitors
ThiolsThiophenol5-(2-(Phenylthio)ethyl)isoxazoleAntifungal agents, enzyme inhibitors
CarbanionsDiethyl malonateDiethyl 2-(2-(isoxazol-5-yl)ethyl)malonatePrecursors for carboxylic acids, amino acids
AzidesSodium azide5-(2-Azidoethyl)isoxazoleClick chemistry handles, synthesis of triazoles

Strategic Applications in Drug Discovery

The strategic use of 5-vinylisoxazole allows for the rapid diversification of molecular scaffolds, a crucial aspect of modern drug discovery. The ability to introduce a wide range of functional groups through Michael additions, followed by further modifications, or to build complex polycyclic systems via Diels-Alder reactions, provides access to novel chemical matter with the potential for unique biological activities.

For instance, the fused isoxazolo-cyclohexene core generated from the Diels-Alder reaction can serve as a rigid scaffold for the development of inhibitors targeting protein-protein interactions. The Michael adducts, on the other hand, can be designed to incorporate pharmacophores that interact with specific enzyme active sites or cellular receptors.

Conclusion

5-Vinylisoxazole stands as a testament to the power of strategic molecular design in heterocyclic chemistry. Its inherent bifunctionality provides a robust platform for the efficient construction of diverse and complex molecular architectures. By understanding the principles governing its synthesis and reactivity, and by leveraging the detailed protocols provided in this guide, researchers and drug development professionals can unlock the vast potential of 5-vinylisoxazole as a key building block in the quest for novel and effective therapeutic agents. The continued exploration of the chemistry of this versatile reagent will undoubtedly lead to the discovery of new heterocyclic compounds with significant biological and medicinal applications.

References

  • Hossain, M. M., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 484-496. Available at: [Link]

  • Hossain, M. M., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PubMed Central. Available at: [Link]

  • Hossain, M. M., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PubMed. Available at: [Link]

  • Wallace, O. B., & Lau, K. (2003). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. PubMed. Available at: [Link]

  • Bertini, V., De Munno, A., & Pocci, M. (1976). Vinyl derivatives of heterocyclic systems and their polymers: isoxazole derivatives. Journal of the Chemical Society, Perkin Transactions 1, 570-573. Available at: [Link]

  • Abd El‐Gaber, M. K., et al. (2020). Synthesis of 3‐ and 5‐fluoroalkyl‐substituted isoxazoles via 1,2‐ and 1,4‐addition of hydroxylamine to fluoroalkyl ynones. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2017). Synthesis of 5-vinyl-2-norbornene through Diels-Alder reaction of cyclopentadiene with 1, 3-butadiene in supercritical carbon dioxide. Chinese Journal of Chemistry, 35(10), 1591-1595. Available at: [Link]

  • Chalyk, B., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PubMed. Available at: [Link]

  • Ghasemzadeh, M. A., & Abdollahi-Sani, A. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Hughes, M. K., et al. (2022). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Chemical Science, 13(12), 3469-3475. Available at: [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Available at: [Link]

  • Aza-Michael-type addition of amines to 2-vinylpyridine and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Publishing. (n.d.). Retrieved from [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - MDPI. (2022). Retrieved from [Link]

  • Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles - MDPI. (2020). Retrieved from [Link]

  • Vinyl derivatives of heterocyclic systems and their polymers: isoxazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1976). Retrieved from [Link]

  • Katritzky, A. R., Dennis, N., & Dowlatshahi, H. A. (1980). 1,3-Dipolar character of six-membered aromatic rings. Part 48. Novel conversions of pyridines to isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, 331-342. Available at: [Link]

  • Catalyzed Double Michael Addition of Anilines to Vinyl Sulfone. - ResearchGate. (n.d.). Retrieved from [Link]

  • Katritzky, A. R., et al. (1979). 1,3-Dipolar character of six-membered aromatic rings. Part 52. 2π+ 8π Cycloaddition reactions of 1-substituted 3-oxidopyridinium betaines. Journal of the Chemical Society, Perkin Transactions 1, 2535-2541. Available at: [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC. (2007). Retrieved from [Link]

  • 5-Hydroxy-3-phenyl-5-vinyl-2-isoxazoline (III) and 3-Phenyl-5-vinylisoxazole (V): Synthesis and Reactivity. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

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Foundational

Technical Guide: Solubility Profile of 5-Vinylisoxazole in Polar vs. Non-Polar Media

This technical guide provides an in-depth analysis of the solubility profile of 5-vinylisoxazole , synthesizing physicochemical principles with practical experimental methodologies.[1][2] [1][2] Executive Summary 5-Vinyl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the solubility profile of 5-vinylisoxazole , synthesizing physicochemical principles with practical experimental methodologies.[1][2]

[1][2]

Executive Summary

5-Vinylisoxazole represents a distinct class of heterocyclic monomers where the electron-withdrawing isoxazole ring is conjugated with a reactive vinyl group.[1][2] Its solubility profile is governed by a "push-pull" interaction between the polar heterocyclic core (dipole moment ~2.9 D) and the lipophilic,


-electron-rich vinyl substituent.[1][2]

Understanding this profile is critical for:

  • Synthetic Optimization: Selecting solvents that maximize yield in cycloaddition reactions.[1][2]

  • Purification: Designing liquid-liquid extraction (LLE) protocols.

  • Polymerization: Ensuring homogeneity in copolymerization feedstocks.[1][2]

This guide characterizes the molecule's behavior across the polarity spectrum and provides a validated protocol for empirical solubility determination.[1][2]

Physicochemical Characterization

To predict solubility, we must first deconstruct the molecular architecture of 5-vinylisoxazole.[1][2]

FeatureChemical NatureSolubility Impact
Isoxazole Core Heterocyclic, Polar (N-O bond)Promotes solubility in polar aprotic solvents (DMSO, DMF) and H-bond donors (Alcohols).[1][2]
Vinyl Group (C5) Alkenyl, LipophilicIncreases LogP; enhances solubility in chlorinated and aromatic solvents; reduces water miscibility compared to unsubstituted isoxazole.[1]
Basicity Weakly basic NitrogenpH-dependent solubility in aqueous media (protonation at low pH increases solubility).[1][2]

Theoretical Parameters:

  • Estimated LogP: ~0.6 – 0.9 (Moderately Lipophilic)[1]

  • H-Bond Donors: 0

  • H-Bond Acceptors: 2 (N, O)[1]

Solubility in Polar Media

In polar environments, 5-vinylisoxazole behaves as a dipole-driven solute.[1][2] The lack of H-bond donors limits its solubility in water compared to its saturated analogs, but it thrives in organic polar solvents.[1][2]

Protic Solvents (Water, Alcohols)[1][2]
  • Water: Sparingly Soluble.[1][2] The hydrophobic effect of the vinyl group overrides the polarity of the small ring.[1][2] Solubility is estimated in the range of 1–10 g/L at ambient temperature.[1][2]

  • Methanol/Ethanol: Highly Soluble.[1][2] The hydroxyl groups of the solvent interact favorably with the isoxazole nitrogen (H-bond acceptor), while the alkyl chains accommodate the vinyl group.[1][2]

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)[1][2]
  • Solubility: Miscible / Very High.[1][2]

  • Mechanism: Dipole-dipole interactions dominate.[1][2] These are the solvents of choice for stock solutions (>100 mM) in biological assays or polymerization reactions.[1][2]

Critical Note: Avoid using nucleophilic polar solvents (e.g., primary amines) for storage, as the vinyl group is a potential Michael acceptor, leading to slow degradation.[1]

Solubility in Non-Polar Media

The vinyl group provides a "handle" for non-polar interactions, but the high polarity of the isoxazole ring creates a barrier to dissolution in strictly aliphatic hydrocarbons.[1][2]

Aliphatic Hydrocarbons (Hexane, Heptane)[1][2]
  • Solubility: Low / Poor.[1][2][3][4]

  • Mechanism: The energy cost to disrupt the solvent-solvent dispersion forces is too high relative to the weak solute-solvent interaction.[1][2] 5-vinylisoxazole will likely oil out or precipitate.[1][2]

Aromatic & Chlorinated Solvents (Toluene, DCM, Chloroform)[1][2]
  • Solubility: High.[1]

  • Mechanism:

    • Chlorinated Solvents: Excellent solvation due to polarizability matching.[1][2]

    • Aromatics:

      
      -
      
      
      
      stacking interactions between the solvent (toluene) and the isoxazole/vinyl
      
      
      -system stabilize the solution.[1][2]
Summary Table: Predicted Solubility Profile
Solvent ClassRepresentative SolventSolubility RatingPrimary Interaction
Polar Protic Water (pH 7)Low (<10 mg/mL)Dipole-Dipole (limited by hydrophobic effect)
Polar Protic MethanolHighH-Bonding (Acceptor)
Polar Aprotic DMSO / DMFExcellentStrong Dipole-Dipole
Chlorinated Dichloromethane (DCM)ExcellentPolarizability / Dispersion
Aromatic TolueneGood

-

Stacking
Aliphatic n-HexanePoorDispersion (mismatched polarity)

Interaction Mechanism Diagram

The following diagram illustrates the competing intermolecular forces governing the dissolution of 5-vinylisoxazole.

SolubilityMechanism cluster_Polar Polar Media Interactions cluster_NonPolar Non-Polar Media Interactions Molecule 5-Vinylisoxazole Water Water (Hydrophobic Effect) Molecule->Water Low Solubility DMSO DMSO (Dipole Stabilization) Molecule->DMSO High Solubility Hexane Hexane (Lipophobic Repulsion) Molecule->Hexane Precipitation Toluene Toluene (Pi-Pi Stacking) Molecule->Toluene Moderate/High

Figure 1: Mechanistic pathways of solute-solvent interactions for 5-vinylisoxazole.[1]

Experimental Protocol: Solubility Determination

When precise thermodynamic solubility data is required (e.g., for formulation), the Shake-Flask Method coupled with HPLC-UV is the gold standard.[1][2]

Materials[1][2][4][5][6][7][8][9][10]
  • Analyte: 5-Vinylisoxazole (>98% purity).[1][2]

  • Solvents: HPLC grade Water, Methanol, Toluene, Hexane.[1]

  • Equipment: Orbital shaker, Centrifuge, HPLC with UV/Vis detector (detection at ~254 nm).

Step-by-Step Workflow
  • Saturation: Add excess 5-vinylisoxazole solid (or oil) to 2 mL of the target solvent in a glass vial.[1][2]

  • Equilibration: Agitate at 25°C for 24 hours using an orbital shaker.

  • Phase Separation:

    • If solid remains: Centrifuge at 10,000 rpm for 10 mins.

    • If oil separates: Allow phase settling (or mild centrifugation).[1][2]

  • Sampling: Carefully withdraw the supernatant.[1][2] Filter through a 0.22 µm PTFE filter (compatible with organics).[1][2]

  • Quantification: Dilute the supernatant with mobile phase and inject into HPLC. Calculate concentration against a standard calibration curve.

ExperimentalWorkflow Step1 1. Add Excess Solute to Solvent Step2 2. Agitate (24h, 25°C) Step1->Step2 Step3 3. Centrifuge/Filter Step2->Step3 Step4 4. Dilute Supernatant Step3->Step4 Step5 5. HPLC-UV Analysis Step4->Step5

Figure 2: Standard Operating Procedure (SOP) for solubility determination.

Applications & Implications

Synthesis & Work-up[1][2][6][7][9]
  • Reaction Medium: Use Ethanol or Acetonitrile for homogeneous reactions.[1][2]

  • Extraction: Use Ethyl Acetate or DCM to extract 5-vinylisoxazole from aqueous reaction mixtures.[1][2] The distribution coefficient (

    
    ) is favorable for organic recovery.[1][2]
    
Polymerization

In radical polymerization, solvent choice affects the reactivity ratio.[1][2]

  • Non-polar solvents (Toluene): May enhance propagation rates but risk precipitation of the growing polymer chain if the polymer is polar.[1][2]

  • Polar solvents (DMF): Ensure solubility of both monomer and polymer, leading to higher molecular weights.[1][2]

References

  • PubChem. Isoxazole Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1]

  • MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (Context on aqueous stability and extraction). Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Radical Polymerization of 5-Vinylisoxazole Monomers for Advanced Drug Development

Introduction: The Emerging Potential of Poly(5-vinylisoxazole) in Biomedical Applications The isoxazole moiety is a privileged five-membered heterocycle integral to numerous FDA-approved pharmaceuticals, valued for its d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Poly(5-vinylisoxazole) in Biomedical Applications

The isoxazole moiety is a privileged five-membered heterocycle integral to numerous FDA-approved pharmaceuticals, valued for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The incorporation of this versatile scaffold into polymeric structures opens new avenues for the design of advanced drug delivery systems, therapeutic polymers, and biomedical devices. This guide provides a comprehensive overview and detailed protocols for the synthesis of poly(5-vinylisoxazole) through various radical polymerization techniques.

The transformation of bioactive small molecules into polymeric forms can significantly enhance their therapeutic profiles. Polymer conjugation can improve drug solubility, prolong circulation time, enable targeted delivery, and provide a scaffold for combination therapies. Poly(5-vinylisoxazole) and its copolymers are therefore of considerable interest to researchers in drug development, offering the potential to create novel materials with inherent therapeutic activity or as sophisticated carriers for other active pharmaceutical ingredients (APIs).[3][4]

This document serves as a detailed technical guide for chemists and materials scientists. It moves beyond a simple recitation of steps to explain the underlying principles of monomer synthesis and polymerization, empowering researchers to not only replicate but also innovate upon these methods. We will explore both conventional free-radical polymerization and controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to afford precise control over the macromolecular architecture.

Part 1: Monomer Synthesis - The Gateway to Isoxazole-Containing Polymers

A reliable and scalable synthesis of the 5-vinylisoxazole monomer is the essential first step. While various synthetic routes to substituted isoxazoles exist, a common and adaptable strategy involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. For 5-vinylisoxazole, this would typically involve the reaction of acetylene with a suitable nitrile oxide precursor. An alternative, and often more practical approach for vinyl-substituted heterocycles, is the dehydration of a corresponding ethanol derivative, a method successfully employed for the synthesis of the analogous 3,5-dimethyl-4-vinylisoxazole.[5]

Protocol 1: Synthesis of 5-Vinylisoxazole Monomer

This protocol is adapted from established methods for vinyl-heterocycle synthesis and is presented as a robust starting point for laboratory-scale production.

Step 1: Synthesis of 1-(Isoxazol-5-yl)ethanol

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve isoxazole-5-carboxaldehyde in anhydrous tetrahydrofuran (THF).

  • Grignard Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of methylmagnesium bromide in diethyl ether dropwise via the dropping funnel over 1 hour, maintaining the temperature below 5 °C.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-(isoxazol-5-yl)ethanol.

Step 2: Dehydration to 5-Vinylisoxazole

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine 1-(isoxazol-5-yl)ethanol with a catalytic amount of a suitable dehydrating agent (e.g., potassium bisulfate or activated aluminum oxide).

  • Distillation: Heat the mixture under reduced pressure. The 5-vinylisoxazole product will distill as it is formed. Collect the distillate in a flask cooled in an ice bath.

  • Purification: The collected distillate can be further purified by redistillation to yield pure 5-vinylisoxazole monomer. Store the monomer at low temperature in the presence of a radical inhibitor (e.g., 4-methoxyphenol) to prevent premature polymerization.

Part 2: Radical Polymerization Methodologies

The choice of polymerization technique is critical as it dictates the properties of the final polymeric material. We present protocols for both conventional free-radical polymerization, which is a straightforward method for producing high molecular weight polymers, and RAFT polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.

Conventional Free-Radical Polymerization (FRP)

FRP is a robust and widely used method for polymerizing vinyl monomers.[6] It proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.[4] This method is suitable for producing high molecular weight poly(5-vinylisoxazole) for applications where precise control over polymer architecture is not a primary concern.

Workflow for Conventional Free-Radical Polymerization

FRP_Workflow Monomer 5-Vinylisoxazole Monomer Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer->Reaction_Setup Initiator Radical Initiator (e.g., AIBN) Initiator->Reaction_Setup Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (Heating) Degassing->Polymerization Precipitation Precipitation & Washing Polymerization->Precipitation Drying Drying in Vacuo Precipitation->Drying Polymer Poly(5-vinylisoxazole) Drying->Polymer

Caption: Workflow for conventional free-radical polymerization.

Protocol 2: Conventional Free-Radical Polymerization of 5-Vinylisoxazole
  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, dissolve 5-vinylisoxazole and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in an appropriate anhydrous solvent (e.g., toluene, 1,4-dioxane). The monomer-to-initiator ratio will influence the final molecular weight.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.[7]

  • Polymerization: After the final thaw, backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Reaction Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Isolation and Purification: After the desired reaction time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

ParameterTypical ConditionsRationale
Monomer Concentration 1-2 MAffects polymerization rate and polymer solubility.
Initiator (AIBN) 0.1-1 mol% relative to monomerControls the initiation rate and final molecular weight.
Solvent Toluene, 1,4-dioxaneShould dissolve both monomer and resulting polymer.
Temperature 60-80 °CDependent on the decomposition kinetics of the initiator.
Reaction Time 6-24 hoursDetermines the final monomer conversion and polymer yield.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a powerful CRP technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures such as block copolymers.[7] The control is achieved by the addition of a RAFT agent, which reversibly transfers the growing radical chain.

Mechanism of RAFT Polymerization

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibria cluster_propagation Propagation cluster_termination Termination I Initiator R_rad Primary Radical (R●) I->R_rad Decomposition P1_rad Propagating Radical (P1●) R_rad->P1_rad + M M Monomer (M) Pn_rad Propagating Radical (Pn●) Intermediate Intermediate Radical Pn_rad->Intermediate + RAFT Agent Pm_rad Propagating Radical (Pm●) Pn_rad->Pm_rad + M Dead_Polymer Dead Polymer Pn_rad->Dead_Polymer RAFT_agent RAFT Agent (Z-C(=S)-S-R') RAFT_agent->Intermediate Intermediate->Pn_rad Dormant Dormant Polymer (Pn-S-C(=S)-Z) Intermediate->Dormant R_prime_rad Leaving Group Radical (R'●) Intermediate->R_prime_rad R_prime_rad->Pn_rad + M Pm_rad->Dead_Polymer

Caption: Key steps in RAFT polymerization.

Protocol 3: RAFT Polymerization of 5-Vinylisoxazole
  • Component Selection: The choice of RAFT agent is crucial and depends on the reactivity of the monomer. For vinyl heterocycles, xanthates or dithiocarbamates are often suitable.[8]

  • Reaction Setup: In a Schlenk tube, combine 5-vinylisoxazole, the chosen RAFT agent, a radical initiator (e.g., AIBN), and an anhydrous solvent. The ratio of monomer to RAFT agent will determine the target degree of polymerization.

  • Degassing: Perform three freeze-pump-thaw cycles as described in Protocol 2.[9]

  • Polymerization: Immerse the sealed tube in a preheated oil bath at a temperature appropriate for the initiator.

  • Kinetics and Control: To verify the controlled nature of the polymerization, take aliquots at regular intervals and analyze for monomer conversion (¹H NMR) and molecular weight and dispersity (Gel Permeation Chromatography, GPC). A linear increase in molecular weight with conversion and low dispersity values (Đ < 1.3) are indicative of a controlled process.

  • Isolation and Purification: Isolate the polymer by precipitation in a non-solvent, as detailed in Protocol 2.

ParameterTypical ConditionsRationale
[Monomer]:[RAFT Agent]:[Initiator] 100:1:0.1 to 500:1:0.2Controls molecular weight and polymerization rate.
RAFT Agent Xanthate or DithiocarbamateMust be chosen to match the reactivity of the vinylisoxazole monomer.
Solvent DMF, DioxaneMust dissolve all components and not interfere with the RAFT process.
Temperature 60-80 °CInfluences polymerization rate and RAFT equilibrium.
Reaction Time 4-24 hoursDependent on desired conversion and reaction kinetics.

Part 3: Polymer Characterization

Thorough characterization of the synthesized poly(5-vinylisoxazole) is essential to understand its properties and potential applications.

TechniqueInformation Obtained
¹H and ¹³C NMR Spectroscopy Confirmation of polymer structure, determination of monomer conversion, and analysis of end-groups.
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of characteristic functional groups and confirmation of polymerization.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg), which provides insight into the polymer's physical state.
Thermogravimetric Analysis (TGA) Assessment of the thermal stability of the polymer.

Part 4: Applications in Drug Development

The pendant isoxazole rings along the polymer backbone provide a unique combination of properties that can be exploited in drug development.

  • Inherently Bioactive Polymers: Given the broad spectrum of biological activities associated with isoxazole derivatives, poly(5-vinylisoxazole) itself may exhibit therapeutic effects.[1][2] This is a burgeoning area of research where the polymer backbone acts as a scaffold to present multiple bioactive moieties, potentially leading to enhanced activity or novel mechanisms of action.

  • Drug Delivery Vehicles: Poly(5-vinylisoxazole) can be designed as a drug carrier.[10] Its physicochemical properties, such as solubility and hydrophobicity, can be tuned through copolymerization with other monomers (e.g., polyethylene glycol, PEG, for improved water solubility and stealth properties). The isoxazole ring can also serve as a handle for conjugating drugs, targeting ligands, or imaging agents.

  • Responsive Materials: The isoxazole ring contains nitrogen and oxygen atoms that can participate in hydrogen bonding or coordinate with metal ions. This opens up possibilities for creating polymers that respond to changes in pH or the presence of specific biological analytes, enabling triggered drug release at the site of action.

  • Formulation Excipients: In amorphous solid dispersions, polymers are used to stabilize the amorphous form of poorly soluble drugs, thereby enhancing their bioavailability. The physicochemical properties of poly(5-vinylisoxazole) may make it a suitable candidate for such applications.

Conclusion

The radical polymerization of 5-vinylisoxazole offers a versatile platform for the creation of novel functional polymers with significant potential in the pharmaceutical and biomedical fields. By leveraging both conventional and controlled radical polymerization techniques, researchers can tailor the properties of these materials to meet the specific demands of advanced drug delivery systems and therapeutic applications. The protocols and insights provided in this guide are intended to serve as a solid foundation for the exploration and innovation of isoxazole-containing polymers.

References

  • Controlled radical polymerization of vinyl ketones using visible light. RSC Publishing. Available from: [Link]

  • The recent progress of isoxazole in medicinal chemistry. PubMed. Published July 23, 2018. Available from: [Link]

  • RAFT Polymerization - Reaction Setup. YouTube. Published April 20, 2022. Available from: [Link]

  • Application of polymer in biomedical implication. GSC Online Press. Published February 8, 2021. Available from: [Link]

  • Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors. ResearchGate. Published September 1, 2013. Available from: [Link]

  • chapter i: controlled/”living” free radical polymerizations. VTechWorks. Available from: [Link]

  • RAFT Polymerization of Vinyl Esters: Synthesis and Applications. ResearchGate. Published October 16, 2025. Available from: [Link]

  • Functionalized Particles Designed for Targeted Delivery. MDPI. Available from: [Link]

  • Poly(oxazoline) Block Copolymers for Biomedical Applications. ResearchGate. Published August 10, 2025. Available from: [Link]

  • Examples of the isoxazole-based drugs. ResearchGate. Available from: [Link]

  • Nitrile-Functionalized Poly(2-oxazoline)s as a Versatile Platform for the Development of Polymer Therapeutics. PubMed. Published November 8, 2021. Available from: [Link]

  • New Developments in Medical Applications of Hybrid Hydrogels Containing Natural Polymers. MDPI. Available from: [Link]

  • Vinyl derivatives of heterocyclic systems and their polymers: isoxazole derivatives. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Available from: [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Available from: [Link]

  • Polymers and copolymers based on vinyl tetrazoles, 2. Alkylation of poly(5‐vinyl tetrazole). ResearchGate. Published August 7, 2025. Available from: [Link]

  • Atom transfer radical polymerization of monomers with nitrogen-containing hetercyclic aromatic functional groups utilizing biocatalysts. Google Patents.
  • Atom Transfer Radical Polymerization. Chemical Reviews. ACS Publications. Available from: [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Published June 30, 2024. Available from: [Link]

  • Polymers and copolymers based on vinyl tetrazoles, 1. Synthesis of poly(5‐vinyl tetrazole) by polymer‐analogous conversion of polyacrylonitrile. ResearchGate. Published August 7, 2025. Available from: [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. Published May 26, 2024. Available from: [Link]

  • Acid-triggered radical polymerization of vinyl monomers. ETH Research Collection. Available from: [Link]

  • Isoxazole – Knowledge and References. Taylor & Francis. Available from: [Link]

  • The Synthesis of Hybrid Polymers Using Atom Transfer Radical Polymerization: Homopolymers and Block Copolymers from Polyhedral O. Available from: [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Published June 30, 2024. Available from: [Link]

  • A Mechanoredox Catalyst Facilitates ATRP of Vinylcyclopropanes. ResearchGate. Available from: [Link]

Sources

Application

Application Note: Strategic Reductive Ring Opening of 5-Vinylisoxazoles

This Application Note is designed for research scientists and medicinal chemists requiring precise control over the reductive ring opening of 5-vinylisoxazoles. It synthesizes mechanistic insights with field-proven proto...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists requiring precise control over the reductive ring opening of 5-vinylisoxazoles. It synthesizes mechanistic insights with field-proven protocols to ensure reproducibility and high yield.

Executive Summary

The isoxazole ring is a valuable "masked" 1,3-dicarbonyl equivalent in drug discovery, offering stability during early synthetic steps.[1] The reductive ring opening of 5-vinylisoxazoles is a pivotal transformation, unlocking reactive acyclic


-amino enones or facilitating the rapid construction of pyridine scaffolds via recyclization.

This guide details two primary methodologies for this transformation:

  • Molybdenum Hexacarbonyl (

    
    ):  The "Precision Method" for high chemoselectivity, preserving the vinyl unsaturation.
    
  • Iron/Ammonium Chloride (

    
    ):  The "Green/Scalable Method" for cost-effective bulk reduction.
    

Mechanistic Pathways & Strategic Utility

The reductive cleavage of the isoxazole N-O bond is the rate-determining step. In 5-vinylisoxazoles, this opening generates an acyclic


-amino- 

-unsaturated ketone
. This intermediate is highly versatile: it can be isolated (under mild conditions), hydrolyzed to a 1,3,5-tricarbonyl equivalent, or induced to undergo

-electrocyclization to form pyridines.
Pathway Visualization

The following diagram illustrates the divergent pathways controlled by reaction conditions.

IsoxazolePathways Isoxazole 5-Vinylisoxazole (Stable Precursor) NO_Cleavage N-O Bond Cleavage (Reduction) Isoxazole->NO_Cleavage Mo(CO)6 or Fe/NH4Cl Intermediate Acyclic β-Amino Enone NO_Cleavage->Intermediate Ring Opening Pyridine Pyridine / Dihydropyridine (Recyclization) Intermediate->Pyridine Heat / Acid (Electrocyclization) Hydrolysis 1,3-Diketone (Hydrolysis) Intermediate->Hydrolysis Aq. Acid

Figure 1: Mechanistic divergence following the reductive opening of 5-vinylisoxazole.[2]

Method A: Molybdenum Hexacarbonyl Mediated Cleavage

Status: Gold Standard for Chemoselectivity.

Rationale

Molybdenum hexacarbonyl (


) in wet acetonitrile is the preferred method when the preservation of the vinyl group is critical. Unlike catalytic hydrogenation, this method cleaves the weak N-O bond without reducing the C=C double bond, preventing over-reduction to alkyl ketones.
Protocol 1: Mo-Mediated Ring Opening

Materials:

  • Substrate: 5-Vinylisoxazole derivative (1.0 equiv)

  • Reagent: Molybdenum hexacarbonyl (

    
    ) (0.5 – 1.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) (HPLC Grade)
    
  • Additive: Water (

    
    ) (10-20 equiv)
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the 5-vinylisoxazole (1 mmol) in

    
     (10 mL).
    
  • Activation: Add water (200 µL, ~11 mmol). The presence of water is mechanistically critical to generate the active reducing species (hydridomolybdenum complex).

  • Addition: Add

    
     (132 mg, 0.5 mmol). Note: 
    
    
    
    is toxic and volatile; handle in a fume hood.
  • Reflux: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere.

    • Observation: The solution typically turns dark (brown/black) as the Mo complex decomposes and reduction proceeds.

  • Monitoring: Monitor by TLC or LC-MS. Reaction is usually complete within 2–6 hours. Look for the disappearance of the isoxazole peak and the appearance of the more polar enaminone.

  • Work-up:

    • Cool to room temperature.[3][4]

    • Filter the mixture through a pad of Celite to remove insoluble molybdenum oxides. Rinse the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often clean enough for subsequent steps. If isolation is required, purify via flash column chromatography (Silica gel, Hexane/EtOAc). Note:

    
    -amino enones can be sensitive to silica; use neutralized silica (1% 
    
    
    
    ) if degradation is observed.

Key Success Factor: Ensure the acetonitrile is not anhydrous. The reaction requires a proton source (water) to facilitate the N-O cleavage.

Method B: Iron/Ammonium Chloride Reduction

Status: Scalable, Cost-Effective, "Green" Alternative.

Rationale

For large-scale applications where heavy metal toxicity (Mo) is a concern, Iron powder activated by Ammonium Chloride (


) is an excellent alternative. It operates under mild conditions and is highly selective for the N-O bond over the alkene.
Protocol 2: Fe/NH4Cl Reductive Cleavage[5]

Materials:

  • Substrate: 5-Vinylisoxazole derivative (1.0 equiv)

  • Reagent: Iron powder (Fe, <10 micron) (5.0 equiv)

  • Additive: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Procedure:

  • Solvation: Dissolve the substrate (1 mmol) in Ethanol (8 mL) and Water (2 mL).

  • Reagent Addition: Add solid

    
     (265 mg, 5 mmol) and Iron powder (280 mg, 5 mmol) to the stirring solution.
    
  • Reaction: Heat the suspension to 70–80°C with vigorous stirring.

    • Mechanism:[5]

      
       acts as an electrolyte and mild proton source, activating the iron surface for electron transfer to the isoxazole N-O antibonding orbital.
      
  • Monitoring: Monitor by TLC. Reaction times are typically 1–4 hours.

  • Work-up:

    • Hot filtration is recommended to remove iron sludge. Filter through Celite while warm.

    • Wash the filter cake with hot Ethanol or Ethyl Acetate.

    • Remove solvents under reduced pressure.

  • Extraction: Partition the residue between water and Ethyl Acetate. Dry the organic layer over

    
     and concentrate.
    

Comparative Analysis of Methods

FeatureMethod A:

Method B:

Method C:

Selectivity (N-O vs C=C) Excellent (Vinyl intact)Excellent (Vinyl intact)Poor (Risk of vinyl reduction)
Yield 85 - 95%75 - 90%Variable
Reaction Time 2 - 6 Hours1 - 4 Hours1 - 12 Hours
Scalability Moderate (Cost/Toxicity)High (Cheap/Safe)High
Work-up Filtration (Celite)Filtration (Iron sludge)Filtration
Primary Utility Complex/Sensitive substratesBulk synthesisSimple alkyl-isoxazoles

Safety & Handling

  • Molybdenum Hexacarbonyl: Highly toxic if inhaled or ingested. Releases Carbon Monoxide (CO) upon decomposition. MUST be used in a well-ventilated fume hood.

  • Isoxazoles: Generally stable, but low molecular weight derivatives can be volatile.

  • Iron Waste: Iron residues can be pyrophoric if finely divided and dry. Keep wet until disposal.

References

  • Nitta, M., & Kobayashi, T. (1985). Reaction of Isoxazoles with Molybdenum Hexacarbonyl. Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Establishes

      
       as a primary reagent for N-O bond cleavage in isoxazoles.[6]
      
  • Baraldi, P. G., et al. (1987).Reductive Ring Opening of Isoxazoles: A New Route to

    
    -Enamino Ketones. Synthesis.[4][6][7][8][9][10][11] 
    
    • Context: foundational work on reductive opening methodologies.
  • Klier, L., et al. (2014). Isoxazole-Embedded Allylic Zinc Reagent...[5] After reductive cleavage of the NO bond by using Fe, NH4Cl...[1][5] Chemistry - A European Journal.[5][6]

    • Context: Validates the Fe/NH4Cl protocol for sensitive isoxazole deriv
  • Donohoe, T. J., et al. (2011). Synthesis of Pyridines via Olefin Cross-Metathesis/Reductive Cyclization.[10] Organic Letters.[10]

    • Context: Demonstrates the utility of the open-chain intermedi

Sources

Method

Application Notes and Protocols for the Preparation of Copolymer Hydrogels Containing 5-Vinylisoxazole

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis, characterization, and potential applications of copolymer hydrogels incorporating 5-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of copolymer hydrogels incorporating 5-vinylisoxazole. The isoxazole moiety is a compelling functional group in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] By incorporating 5-vinylisoxazole into a hydrogel network, it is possible to create advanced biomaterials for applications such as controlled drug delivery and tissue engineering. These materials can be designed to respond to specific physiological stimuli, offering targeted and sustained therapeutic action. This guide details the underlying principles, step-by-step protocols, and characterization techniques for developing these novel hydrogels.

Introduction: The Rationale for 5-Vinylisoxazole in Hydrogel Design

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers capable of absorbing and retaining large amounts of water or biological fluids.[4] Their tunable physical properties and biocompatibility have made them a cornerstone of biomedical research, particularly in drug delivery and tissue engineering.[5][6] The functional versatility of hydrogels can be significantly enhanced by copolymerizing conventional monomers with "smart" or functional monomers that impart specific chemical or biological properties.

5-Vinylisoxazole is a heterocyclic monomer that offers the potential for significant therapeutic synergy within a hydrogel matrix. The isoxazole ring is a key component in numerous pharmaceuticals due to its diverse pharmacological profile.[1][7] Incorporating this moiety directly into the polymer backbone of a hydrogel can create a material with inherent biological activity, or one that can be further functionalized.

Causality of Monomer Selection:

  • Bioactivity: The isoxazole ring system is associated with a range of therapeutic effects, which could provide the hydrogel with intrinsic bioactivity.[8]

  • Stimuli-Responsiveness: The nitrogen and oxygen heteroatoms in the isoxazole ring can participate in hydrogen bonding and may impart pH-responsive properties to the hydrogel, allowing for controlled swelling and drug release in specific microenvironments.[9][10]

  • Drug Delivery Vehicle: These hydrogels can serve as reservoirs for the sustained release of encapsulated therapeutic agents, with the potential for the hydrogel itself to contribute to the overall therapeutic outcome.[11][12]

This guide will focus on the free-radical copolymerization of 5-vinylisoxazole with a hydrophilic comonomer, such as N-vinylpyrrolidone (NVP) or poly(vinyl alcohol) (PVA), to create biocompatible and functional hydrogels.

Synthesis of 5-Vinylisoxazole Copolymer Hydrogels

The synthesis of these hydrogels is typically achieved through free-radical polymerization. This method is robust, versatile, and allows for the straightforward incorporation of various monomers. The choice of comonomer, cross-linker, and initiator is critical in determining the final properties of the hydrogel.

Core Components and Their Roles
ComponentExampleRole and Rationale
Functional Monomer 5-VinylisoxazoleImparts bioactivity and potential stimuli-responsiveness to the hydrogel network.
Hydrophilic Comonomer N-Vinylpyrrolidone (NVP)Enhances water absorption, biocompatibility, and overall hydrogel formation.[13]
Cross-linking Agent N,N'-Methylenebisacrylamide (MBA)Forms covalent bonds between polymer chains, creating the 3D network structure essential for hydrogel integrity.[4]
Initiator 2,2'-Azobisisobutyronitrile (AIBN)Decomposes upon heating to generate free radicals, initiating the polymerization process.[4][14]
Solvent 1,4-Dioxane or Distilled WaterDissolves the monomers, cross-linker, and initiator, allowing for a homogeneous reaction.[15]
Experimental Workflow: A Visual Guide

Below is a diagram illustrating the key steps in the synthesis of 5-vinylisoxazole copolymer hydrogels.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Drying a Dissolve Monomers (5-Vinylisoxazole & NVP) b Add Cross-linker (MBA) a->b c Add Initiator (AIBN) b->c d Purge with Nitrogen c->d e Heat to Initiate (e.g., 60-80°C) d->e f Allow Polymerization (Several Hours) e->f g Cut Hydrogel into Discs f->g h Wash with Distilled Water (Remove Unreacted Monomers) g->h i Freeze-Dry or Oven Dry h->i

Caption: Workflow for the synthesis of 5-vinylisoxazole copolymer hydrogels.

Detailed Protocol for Synthesis

This protocol describes the synthesis of a poly(5-vinylisoxazole-co-N-vinylpyrrolidone) hydrogel. The ratios of monomers and cross-linker can be varied to tune the properties of the final hydrogel.

Materials:

  • 5-Vinylisoxazole (functional monomer)

  • N-Vinylpyrrolidone (NVP, hydrophilic comonomer)

  • N,N'-Methylenebisacrylamide (MBA, cross-linker)

  • 2,2'-Azobisisobutyronitrile (AIBN, initiator)

  • 1,4-Dioxane (solvent)

  • Distilled water

  • Nitrogen gas

Procedure:

  • Monomer Solution Preparation: In a reaction vessel, dissolve the desired amounts of 5-vinylisoxazole and NVP in 1,4-dioxane. A typical molar ratio might be 1:10 to 1:1 of 5-vinylisoxazole to NVP, depending on the desired level of functionality.

  • Addition of Cross-linker and Initiator: To the monomer solution, add the cross-linking agent (MBA, typically 1-5 mol% of the total monomer concentration) and the initiator (AIBN, typically 0.5-2 mol% of the total monomer concentration). Stir until all components are fully dissolved.

  • Deoxygenation: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization: Seal the reaction vessel and place it in a preheated water bath or oven at a temperature sufficient to decompose the AIBN (typically 60-80°C). Allow the polymerization to proceed for several hours (e.g., 4-24 hours) until a solid hydrogel forms.

  • Purification: Once the hydrogel has formed, remove it from the reaction vessel and cut it into discs of uniform size. Place the discs in a large volume of distilled water to wash out any unreacted monomers, cross-linker, and initiator. Change the water frequently over 2-3 days.

  • Drying: After purification, the hydrogels can be dried to a constant weight. Freeze-drying is recommended to create a porous structure, which can be beneficial for rapid swelling and drug loading.[16] Alternatively, the hydrogels can be dried in a vacuum oven at a moderate temperature (e.g., 40-50°C).

Characterization of 5-Vinylisoxazole Copolymer Hydrogels

Thorough characterization is essential to understand the structure-property relationships of the synthesized hydrogels.

Structural and Morphological Characterization
TechniquePurposeExpected Outcome
Fourier Transform Infrared (FTIR) Spectroscopy To confirm the incorporation of both monomers into the copolymer network.The FTIR spectrum should show characteristic peaks for both 5-vinylisoxazole (e.g., C=N and C-O-N stretching of the isoxazole ring) and NVP (e.g., C=O stretching of the lactam ring).[14][17]
Scanning Electron Microscopy (SEM) To visualize the surface morphology and internal porous structure of the hydrogel.[18]SEM images of freeze-dried hydrogels are expected to show an interconnected porous network. The pore size can be influenced by the cross-linking density and the freezing rate during lyophilization.
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the copolymer composition.¹H NMR of the dissolved polymer (before cross-linking) can be used to quantify the ratio of the two monomers in the copolymer chains.[14]
Physicochemical Properties

Swelling Behavior: The swelling ratio is a critical parameter that influences the hydrogel's mechanical properties and drug release kinetics.

Protocol for Swelling Studies:

  • Weigh the dry hydrogel disc (Wd).

  • Immerse the disc in a buffer solution of a specific pH (e.g., pH 5.5 or pH 7.4 to simulate different biological environments).[13]

  • At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the following equation:

    SR (%) = [(Ws - Wd) / Wd] x 100

The swelling behavior of these hydrogels is expected to be pH-dependent due to the potential for protonation of the isoxazole ring in acidic conditions, which would lead to increased electrostatic repulsion and higher swelling.[9]

Mechanical Properties: The mechanical strength of the hydrogel is important for its handling and stability in the intended application. Tensile strength and Young's modulus can be measured using a universal testing machine.[18][19]

Application in Drug Delivery

The incorporation of 5-vinylisoxazole makes these hydrogels particularly suitable for the delivery of various therapeutic agents, including anticancer and anti-inflammatory drugs.[7][12]

Drug Loading and Release

Protocol for Drug Loading:

  • Swell a pre-weighed dry hydrogel disc in a solution of the drug at a known concentration.

  • Allow the hydrogel to swell to equilibrium, enabling the drug to diffuse into the hydrogel network.

  • The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the surrounding solution using UV-Vis spectroscopy.

Protocol for In Vitro Drug Release:

  • Place the drug-loaded hydrogel disc in a known volume of a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • The cumulative drug release can then be plotted against time.

The release of the drug from the hydrogel is typically governed by diffusion through the swollen polymer network.[11] The release rate can be tailored by adjusting the cross-linking density and the swelling ratio of the hydrogel.

Drug Release Mechanism

The following diagram illustrates the proposed mechanism for pH-triggered drug release from a 5-vinylisoxazole-containing hydrogel.

Caption: Proposed mechanism for pH-responsive drug release.

Conclusion

Copolymer hydrogels containing 5-vinylisoxazole represent a promising class of biomaterials with significant potential in drug delivery and other biomedical applications. By carefully selecting the comonomers and synthesis conditions, it is possible to create "smart" hydrogels that can respond to their environment and provide sustained, targeted therapeutic effects. The protocols and characterization methods detailed in this guide provide a solid foundation for researchers to explore and develop these innovative materials.

References

  • Synthesis and Characterization of New Biodegradable Injectable Thermosensitive Smart Hydrogels for 5-Fluorouracil Delivery - PMC. (2021-08-03). National Institutes of Health. Retrieved from [Link]

  • Preparation and characterization of superporous hydrogels as gastroretentive drug delivery system for rosiglitazone maleate - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION STUDIES OF A SERIES OF N-VINYL IMIDAZOLE-BASED HYDROGEL. (2016-01-01). ResearchGate. Retrieved from [Link]

  • pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Vinyl derivatives of heterocyclic systems and their polymers: isoxazole derivatives. (1981). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2024-03-17). National Institutes of Health. Retrieved from [Link]

  • Preparation and Characterization of Cellulose Nanocrystals Reinforced Poly (vinyl alcohol) Based Hydrogels for Drug Delivery System. (2020-07-01). ResearchGate. Retrieved from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Hydrogel Conjugation: Engineering of Hydrogels for Drug Delivery - PMC. (2024-07-10). National Institutes of Health. Retrieved from [Link]

  • Controlled Synthesis of (Co)polymers of NH-Unsubstituted 5-Vinyltetrazole and N-Vinyl Succinimide. (2022-12-19). ResearchGate. Retrieved from [Link]

  • Biocompatible thermo-responsive N-vinylcaprolactam based hydrogels for controlled drug delivery systems. (n.d.). Revista Bionatura. Retrieved from [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018-10-22). MDPI. Retrieved from [Link]

  • Functional Thermoresponsive Hydrogel Molecule to Material Design for Biomedical Applications - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Formation of Hydrogels Based on a Copolymer of N-Vinyl-2-pyrrolidone and Glycidyl Methacrylate in the Presence of the Reaction Product of 1,3-Dimethylmidazolium Dimethylphosphate and Elemental Sulfur. (2022-02-21). MDPI. Retrieved from [Link]

  • Preparation of a novel freeze thawed poly(vinyl alcohol) composite hydrogel for drug delivery applications | Request PDF. (2010-01-01). ResearchGate. Retrieved from [Link]

  • Novel pH-Sensitive Hydrogels Prepared from the Blends of Poly(vinyl alcohol) with Acrylic Acid-graft-Guar Gum Matrixes for Isoniazid Delivery | Request PDF. (2009-01-01). ResearchGate. Retrieved from [Link]

  • Microscopic and Macroscopic Characterization of Hydrogels Based on Poly(vinyl-alcohol)–Glutaraldehyde Mixtures for Fricke Gel Dosimetry. (2023-02-28). PubMed Central. Retrieved from [Link]

  • A new class of hydrogels based on hydroxypropylcellulose and polyvinylpyrrolidone | Request PDF. (2004-01-01). ResearchGate. Retrieved from [Link]

  • The recent progress of isoxazole in medicinal chemistry | Request PDF. (2020-01-01). ResearchGate. Retrieved from [Link]

  • pH-sensitive polyvinylpyrrolidone-acrylic acid hydrogels: Impact of material parameters on swelling and drug release. (n.d.). SciELO. Retrieved from [Link]

  • Biological characterization of hydrogels of poly(vinyl alcohol) and hyaluronic acid. (1994-01-01). ResearchGate. Retrieved from [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC. (2023-02-03). National Institutes of Health. Retrieved from [Link]

  • Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine - PMC. (2024-04-15). National Institutes of Health. Retrieved from [Link]

  • Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. (2016). Polymer Chemistry. Retrieved from [Link]

  • Preparation and Characterization of Hydrogels Fabricated From Chitosan and Poly(vinyl alcohol) for Tissue Engineering Applications. (2024-07-22). PubMed. Retrieved from [Link]

  • Injectable Hyaluronan-Based Thermoresponsive Hydrogels for Dermatological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Swelling of pH‐sensitive chitosan–poly(vinyl alcohol) hydrogels. (2012-01-01). ResearchGate. Retrieved from [Link]

  • Poly(N-vinylcaprolactam)–Gold Nanorods–5 Fluorouracil Hydrogels: In the Quest of a Material for Topical Therapies against Melanoma Skin Cancer - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Formation of Hydrogels Based on a Copolymer of N-Vinyl-2-pyrrolidone and Glycidyl Methacrylate in the Presence of the Reaction Product of 1,3-Dimethylmidazolium Dimethylphosphate and Elemental Sulfur. (2022-02-21). PubMed. Retrieved from [Link]

  • The Novel Medical Thermoresponsive Hydrogel Derived from Chitosan. (n.d.). Bentham Science. Retrieved from [Link]

Sources

Application

Diels-Alder cycloaddition protocols using 5-vinylisoxazole

This guide outlines the protocols for utilizing 5-vinylisoxazole as a diene in Diels-Alder [4+2] cycloadditions. This methodology is critical in drug discovery for synthesizing polysubstituted aniline derivatives, pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the protocols for utilizing 5-vinylisoxazole as a diene in Diels-Alder [4+2] cycloadditions. This methodology is critical in drug discovery for synthesizing polysubstituted aniline derivatives, pyridines, and complex fused heterocyclic scaffolds (e.g., benzisoxazoles) that are otherwise difficult to access via electrophilic aromatic substitution.

Part 1: Core Directive & Scientific Foundation

The Strategic Value of 5-Vinylisoxazole

5-Vinylisoxazole is a masked 1,3-dicarbonyl equivalent attached to a diene system. Its unique reactivity profile stems from the isoxazole ring's ability to participate in the cycloaddition as part of the diene (utilizing the C4-C5 bond and the exocyclic vinyl group) while retaining the latent N-O bond functionality.

  • Primary Reactivity: Acts as an electron-deficient diene (or electron-neutral depending on C3 substitution) in [4+2] cycloadditions.

  • Post-Cycloaddition Utility: The resulting tetrahydrobenzisoxazole adducts undergo reductive cleavage (N-O bond hydrogenolysis) to reveal a

    
    -amino alcohol or enaminoketone, which spontaneously aromatizes or rearranges to form polysubstituted benzenes or pyridines.
    
Mechanistic Insight: The "Carbocyclic" Diene Mode

Unlike simple isoxazoles that often react as heterodienes (using the C=N bond), 5-vinylisoxazoles preferentially react as all-carbon dienes .

  • Diene System: The exocyclic vinyl group (C

    
    =C
    
    
    
    ) and the endocyclic C4=C5 bond.
  • Regioselectivity: Controlled by the C3-substituent and the electronic nature of the dienophile. Typically, "ortho" products (relative to the isoxazole oxygen) are favored with electron-deficient dienophiles due to secondary orbital interactions and FMO coefficients.

  • Aromatization Driver: The initial adduct (a dihydrobenzisoxazole) is often unstable and tends to aromatize or eliminate leaving groups, providing a driving force for the reaction.

Part 2: Detailed Experimental Protocols

Protocol A: Thermal Diels-Alder Cycloaddition (Standard)

Best for highly reactive dienophiles (e.g., N-phenylmaleimide, DMAD).

Reagents & Equipment:

  • Diene: 5-Vinyl-3-methylisoxazole (1.0 equiv).

  • Dienophile: N-Phenylmaleimide (1.1 equiv).

  • Solvent: Toluene (Anhydrous).

  • Apparatus: Sealed pressure tube or reflux setup with inert gas (Ar/N2) manifold.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-vinylisoxazole (1.0 mmol) in anhydrous toluene (5 mL, 0.2 M concentration) in a heavy-walled pressure tube.

  • Addition: Add N-phenylmaleimide (1.1 mmol) in one portion. The solution typically remains clear or turns slightly yellow.

  • Cycloaddition: Seal the tube and heat to 110°C (oil bath temperature) for 12–24 hours.

    • Note: Monitor via TLC (30% EtOAc/Hexanes). The starting vinylisoxazole is UV-active and stains distinctively with KMnO4.

  • Workup: Cool the reaction to room temperature.

    • Precipitation: In many cases (especially with maleimides), the adduct precipitates upon cooling. Filter the solid and wash with cold hexanes.

    • Evaporation: If no precipitate forms, concentrate the solvent in vacuo to yield a crude oil.

  • Purification: Recrystallize from EtOH/Hexanes or perform flash column chromatography (SiO2, Gradient 10-40% EtOAc/Hexanes).

Expected Outcome:

  • Yield: 75–90%.

  • Product: endo-Tetrahydrobenzisoxazole derivative.

  • Data Validation: 1H NMR should show the disappearance of vinyl protons (5.5–6.5 ppm) and the appearance of cyclohexene methine protons (3.0–4.0 ppm).

Protocol B: Lewis Acid-Catalyzed Cycloaddition (Regioselective)

Required for acyclic or less reactive dienophiles (e.g., Methyl Acrylate, Methyl Vinyl Ketone).

Reagents:

  • Catalyst: Ethylaluminum dichloride (EtAlCl2) or TiCl4 (1.0 M in DCM).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Sat. NaHCO3.

Step-by-Step Methodology:

  • Catalyst Complexation: Under Argon, cool a solution of the dienophile (1.2 equiv) in DCM (0.1 M) to -78°C .

  • Activation: Dropwise add the Lewis Acid (0.5 – 1.0 equiv). Stir for 15 minutes to form the activated dienophile complex.

    • Expert Tip: TiCl4 is preferred for monodentate dienophiles; EtAlCl2 is superior for sterically demanding substrates.

  • Diene Addition: Add 5-vinylisoxazole (1.0 equiv) slowly as a solution in DCM.

  • Reaction: Allow the mixture to warm slowly to 0°C over 4 hours. Stir at 0°C until consumption of the diene is observed (TLC).

  • Quench: Pour the cold mixture into vigorously stirring saturated NaHCO3 solution. Filter through a Celite pad to remove metal salts.

  • Isolation: Extract aqueous layer with DCM (3x). Dry organics over MgSO4 and concentrate.

Key Advantage: Lewis acids lower the LUMO of the dienophile, significantly increasing the rate and enforcing endo-selectivity and ortho-regioselectivity .

Protocol C: The "Isoxazole Unmasking" (Reductive Aromatization)

Transforming the Diels-Alder adduct into polysubstituted anilines or phenols.

Context: The DA adduct contains an isoxazole ring fused to a cyclohexene. Breaking the N-O bond releases the latent functionality.

Methodology (Hydrogenolysis):

  • Dissolution: Dissolve the DA adduct (0.5 mmol) in Ethanol (10 mL).

  • Catalyst: Add Raney Nickel (approx. 50% w/w slurry in water, washed with EtOH) or Pd/C (10% wt, 20 mg).

  • Reduction: Hydrogenate at 1 atm (balloon) or 50 psi (Parr shaker) for 4–6 hours at RT.

  • Transformation:

    • The N-O bond cleaves to form a

      
      -enaminoketone.
      
    • Under acidic workup (add 1 drop conc. HCl), this intermediate eliminates water/ammonia to aromatize, yielding a polysubstituted phenol or aniline .

Part 3: Data & Visualization

Troubleshooting Table
IssueProbable CauseOptimization Strategy
Low Conversion High LUMO energy of dienophile.Switch to Protocol B (Lewis Acid: EtAlCl2 or BF3·OEt2). Increase temp to 140°C (Xylene).
Polymerization Vinyl group homopolymerization.Add radical inhibitor (BHT, 1 mol%). Run at lower concentration (0.05 M).
Regio-scrambling Thermal equilibration.Use Low-Temp Lewis Acid protocol (-78°C). Use bulky substituents on isoxazole C3.
Aromatization Oxidative stress during workup.Perform workup under N2. Avoid SiO2 chromatography if product is unstable (use neutral Al2O3).
Mechanism & Workflow Diagram

DielsAlder_Vinylisoxazole cluster_conditions Reaction Parameters Diene 5-Vinylisoxazole (Diene) TS Transition State (Endo-Selective) Diene->TS Heat / LA Dienophile Dienophile (e.g., Maleimide) Dienophile->TS Adduct Tetrahydrobenzisoxazole (Adduct) TS->Adduct [4+2] Cycloaddition Cleavage Reductive Cleavage (H2 / Raney Ni) Adduct->Cleavage N-O Bond Break Product Polysubstituted Aniline/Phenol Cleavage->Product Aromatization Cond1 Thermal: Toluene, 110°C Cond2 Catalytic: EtAlCl2, -78°C

Caption: Workflow for the conversion of 5-vinylisoxazole to polysubstituted aromatics via Diels-Alder cycloaddition and subsequent reductive ring opening.

References

  • Diels-Alder Reactions of Heterocycles

    • Title: "The Diels-Alder Reaction of Heterocyclic Dienes"
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Isoxazole Reactivity & Synthesis

    • Title: "Synthesis of 3-Vinylisoxazole by a Nitrile Oxide Cycloaddition/Diels-Alder"
    • Source: RSC Publishing[1]

    • URL:[Link]

  • General Diels-Alder Protocol (Maleimide)

    • Title: "Diels-Alder reaction of N-phenylmaleimide with in situ gener
    • Source: Royal Society of Chemistry (Experiment Guide)
    • URL:[Link][2]

  • Lewis Acid Catalysis in Hetero-Diels-Alder

    • Title: "Vinylazaarenes as Dienophiles in Lewis Acid-Promoted Diels-Alder Reactions" (Contextual reference for Lewis Acid conditions)
    • Source: ResearchGate[3]

    • URL:[Link]

Sources

Method

Methods for introducing vinyl groups to the isoxazole 5-position

Application Note: Strategic Methodologies for the Introduction of Vinyl Groups to the Isoxazole 5-Position Executive Summary & Strategic Overview The 5-vinylisoxazole moiety is a high-value pharmacophore in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Methodologies for the Introduction of Vinyl Groups to the Isoxazole 5-Position

Executive Summary & Strategic Overview

The 5-vinylisoxazole moiety is a high-value pharmacophore in medicinal chemistry, serving as a versatile Michael acceptor for covalent inhibition and a precursor for diverse functionalizations (e.g., dihydroxylation, oxidative cleavage). However, the isoxazole ring’s sensitivity to reductive conditions (N–O bond cleavage) and strong bases (ring opening to cyanoketones) necessitates highly specific synthetic protocols.

This guide details three validated methodologies for installing the vinyl group at the C5 position, prioritized by scalability, "green" chemistry principles, and functional group tolerance.

Decision Matrix: Selecting the Optimal Route

Before initiating synthesis, select the methodology based on your starting material availability and substrate sensitivity.

DecisionMatrix Start Start: Substrate Status Q1 Is the Isoxazole Ring already formed? Start->Q1 Q2 Functional Group at C5? Q1->Q2 Yes RouteD Method D: De Novo Cycloaddition (Nitrile Oxide + Enyne) Q1->RouteD No RouteA Method A: Suzuki-Miyaura (Best for Scale/Green Chem) Q2->RouteA Halogen (Br/I) RouteB Method B: Stille Coupling (Best for Complex/Base-Sensitive substrates) Q2->RouteB Halogen (Br/I) + Base Sensitivity RouteC Method C: Wittig Olefination (Best for C5-Formyl Precursors) Q2->RouteC Aldehyde (CHO)

Figure 1: Strategic decision tree for selecting the vinylation methodology.

Method A: Suzuki-Miyaura Cross-Coupling (Preferred)

Principle: Palladium-catalyzed coupling of 5-haloisoxazoles with vinylboron species. Expert Insight: Vinylboronic acid is prone to rapid polymerization and protodeboronation. To ensure reproducibility, this protocol utilizes Trivinylboroxane–pyridine complex , a bench-stable solid that releases vinylboronic acid in situ in a controlled manner [1].

Mechanism & Causality

The 5-position of the isoxazole ring is electron-deficient, facilitating the oxidative addition of Pd(0). However, the subsequent transmetallation step is sensitive to the base. We utilize mild bases (


 or 

) to prevent isoxazole ring opening (a common failure mode with NaOH/KOH).

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd 5-Halo-Isoxazole BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + Base (Cs2CO3) TransMet Transmetallation BaseStep->TransMet Boron Trivinylboroxane (Slow Release) Boron->TransMet Hydrolysis RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 5-Vinylisoxazole RedElim->Product

Figure 2: Catalytic cycle utilizing the slow-release Trivinylboroxane reagent.

Detailed Protocol

Reagents:

  • Substrate: 5-Bromo-3-methylisoxazole (1.0 equiv)

  • Reagent: Trivinylboroxane–pyridine complex (0.6 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the 5-bromoisoxazole (1.0 mmol), trivinylboroxane–pyridine complex (0.6 mmol), and base (2.0 mmol).

  • Degassing (Critical): Add 1,4-dioxane (4 mL) and water (1 mL). Sparge the mixture with Argon or Nitrogen gas for 10 minutes. Oxygen is the primary cause of catalyst death in this system.

  • Catalyst Addition: Add

    
     (0.05 mmol) quickly to minimize air exposure. Seal the vial immediately.
    
  • Reaction: Heat the block to 85°C–90°C. Monitor by LC-MS. Conversion typically reaches >95% within 4–6 hours.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc). Vinyl isoxazoles are often volatile; avoid prolonged high-vacuum drying.

Method B: Stille Cross-Coupling (Alternative)

Principle: Coupling of 5-iodoisoxazole with tributyl(vinyl)tin. When to use: Use this when the substrate contains base-sensitive groups (e.g., esters, free phenols) that degrade under Suzuki conditions. The Stille reaction is essentially neutral.

Protocol:

  • Charge: Combine 5-iodoisoxazole (1.0 equiv) and Tributyl(vinyl)tin (1.1 equiv) in anhydrous DMF or Toluene.

  • Catalyst: Add

    
     (5 mol%) and CuI (10 mol% - Co-catalyst effect: accelerates rate significantly).
    
  • Conditions: Heat to 90°C under Argon for 12 hours.

  • Tin Removal (Safety): Upon completion, treat the reaction mixture with 10% aqueous KF solution for 30 minutes (precipitates Tin as insoluble

    
    ). Filter through Celite before extraction.
    

Method C: Wittig Olefination

Principle: Conversion of Isoxazole-5-carbaldehyde to the alkene. Expert Insight: This method avoids transition metals entirely but requires the aldehyde precursor, which is often prepared via oxidation of the 5-hydroxymethyl isoxazole.

Protocol:

  • Ylide Formation: Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0°C. Add NaHMDS or KOtBu (1.2 equiv) dropwise. Stir for 30 mins until the solution turns bright yellow.

  • Addition: Add Isoxazole-5-carbaldehyde (1.0 equiv) in THF dropwise to the ylide solution at 0°C.

  • Reaction: Allow to warm to room temperature. Reaction is usually instantaneous (<1 hour).

  • Quench: Quench with saturated

    
    . Extract with ether.
    

Comparative Analysis & Performance Data

FeatureMethod A: Suzuki (Trivinylboroxane)Method B: Stille (Tin)Method C: Wittig
Yield (Avg) 85–95%75–85%80–90%
Atom Economy HighLow (Tin waste)Moderate (Phosphine oxide waste)
Toxicity Low (Boron)High (Organotin) Low/Moderate
Base Sensitivity Moderate (Requires Base)Excellent (Neutral) Low (Requires Strong Base)
Scalability Excellent Poor (Tin removal difficult)Good

Troubleshooting & Expert Tips

  • Protodeboronation (Suzuki): If you observe the formation of the de-halogenated isoxazole (H instead of Vinyl), reduce the reaction temperature to 70°C and increase the catalyst loading. Switch to

    
     / SPhos, which is known to mitigate this pathway [1].
    
  • Volatility: 5-vinylisoxazoles with low molecular weight are volatile. Do not rotovap to dryness at high temperatures (>40°C).

  • Polymerization: Store purified vinyl isoxazoles with a radical inhibitor (e.g., BHT) if keeping them for long periods, especially if they are oils.

References

  • Molander, G. A., et al. (2012).[1] "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid." Journal of Organic Chemistry. Link (Context: General Suzuki protocols adapted for heteroaryls).

  • Kerins, F., & O'Shea, D. F. (2002). "Generation of substituted styrene derivatives via Suzuki-Miyaura cross-coupling of aryl halides with trivinylboroxane-pyridine complex." Journal of Organic Chemistry. Link (Context: Specific reagent protocol for trivinylboroxane).

  • Waldo, J. P., & Larock, R. C. (2007).[2] "Synthesis of 3,4,5-trisubstituted isoxazoles via palladium-catalyzed coupling." Journal of Organic Chemistry. Link (Context: Pd-catalyzed functionalization of isoxazoles).

  • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Stille Cross-Coupling Reaction."[3] Journal of the American Chemical Society.[1] Link (Context: Stille coupling optimization).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing spontaneous polymerization of 5-vinylisoxazole during storage

Case ID: VISOX-STAB-001 Topic: Prevention of Spontaneous Polymerization in 5-Vinylisoxazole Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: VISOX-STAB-001 Topic: Prevention of Spontaneous Polymerization in 5-Vinylisoxazole Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Gelation" Risk

5-Vinylisoxazole is a highly reactive intermediate. Unlike simple styrene, the isoxazole ring exerts a strong electron-withdrawing effect on the vinyl group, significantly lowering the activation energy for polymerization.

Users frequently report "spontaneous solidification" or "yellowing" of the oil. This is not degradation (decomposition of the molecule) but rather uncontrolled radical polymerization . Once polymerized, the material is chemically inert and cannot be reverted to the monomer.

Critical Storage Rule: Store at -20°C in the dark. If stabilized with phenolic inhibitors (e.g., MEHQ), do not store under 100% inert gas ; trace oxygen is required for the inhibitor to function.

The Mechanism: Why Does It Polymerize?

To prevent the issue, you must understand the causality. The isoxazole ring acts similarly to a carbonyl group in acrylates, polarizing the vinyl double bond.

The Polarization Pathway

The isoxazole ring is electron-deficient (π-deficient). It pulls electron density from the vinyl group (at C-5), making the terminal carbon (


) susceptible to nucleophilic attack or radical propagation.

Key Drivers of Instability:

  • Thermal Initiation: Even at room temperature, thermal energy can generate trace radicals.

  • Photo-initiation: UV light can excite the conjugated

    
    -system, generating diradicals.
    
  • Autocatalysis: Once a polymer chain starts, the heat of polymerization (exothermic) accelerates the reaction, leading to "runaway" gelation.

PolymerizationMechanism Monomer 5-Vinylisoxazole (Monomer) Radical Free Radical Species (R•) Monomer->Radical Homolytic Fission Initiator Trigger: Heat / UV / Peroxides Initiator->Radical Generates Chain Propagating Chain (M•) Radical->Chain Attacks Vinyl Group Chain->Monomer Exothermic Heat Accelerates Chain->Chain Propagation (+ Monomer) Polymer Solidified Polymer (Irreversible Gel) Chain->Polymer Termination

Figure 1: Radical chain reaction pathway leading to irreversible polymerization. Note the exothermic feedback loop.

Storage & Handling Protocols

Standard Storage Protocol (Long-Term)

Follow this protocol for storage >24 hours.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Reduces kinetic energy below the activation threshold for radical formation.
Light Amber Vials / Foil Prevents UV-induced

transitions which generate initiating radicals.
Stabilizer MEHQ (200-500 ppm) Scavenges free radicals before they initiate a chain reaction.
Atmosphere Air/Inert Mix CRITICAL: MEHQ requires trace

to form the active quinone radical inhibitor.
The "Oxygen Paradox" (Important)

Many researchers instinctively store reactive compounds under 100% Nitrogen or Argon. This is dangerous for MEHQ-stabilized monomers.

  • Mechanism: Phenolic inhibitors (MEHQ, BHT) react with carbon-centered radicals to form a phenoxy radical. This phenoxy radical must react with

    
     to terminate effectively.
    
  • Recommendation: If using MEHQ, store with a headspace of "dry air" or do not purge excessively. If you require strictly anaerobic conditions, you must switch to an anaerobic inhibitor like Phenothiazine (PTZ) .

Troubleshooting Guide (FAQ)

Q1: My liquid turned into a solid glass/gel. Can I melt it back?

A: No. This is a chemical change (polymerization), not a physical phase change (freezing). The covalent bonds formed are permanent. The material must be discarded as chemical waste.

Q2: The liquid has turned yellow but is still fluid. Is it usable?

A: Yes, but with caution. Yellowing indicates the formation of oligomers or oxidation products (often N-oxide related or quinone formation from the inhibitor).

  • Action: Perform a "Flash Plug" purification (see Protocol A below) immediately before use.

Q3: How do I remove the inhibitor for my reaction?

A: Inhibitors like MEHQ can interfere with sensitive catalytic reactions (e.g., Heck coupling or metathesis). Use the protocol below.

Protocol A: Inhibitor Removal (Flash Plug)

Do not use distillation if possible, as the heat can trigger polymerization.

  • Prepare: A small glass pipette or sintered funnel packed with Silica Gel (SiO2) or Basic Alumina .

  • Solvent: Dilute the monomer 1:1 with Hexane or Dichloromethane (DCM).

  • Elute: Pass the solution through the plug. The polar inhibitor (MEHQ) will adsorb strongly to the silica/alumina; the non-polar monomer will pass through.

  • Concentrate: Evaporate the solvent under reduced pressure (Rotovap) at <30°C .

Decision Tree: Handling Your Sample

Use this logic flow to determine the immediate action required for your inventory.

HandlingLogic Start Inspect Sample State Physical State? Start->State Solid Solid / Gel State->Solid Hard/Rubber Liquid Liquid State->Liquid Fluid Discard Discard (Polymerized) Solid->Discard Color Color Check Liquid->Color Clear Clear / Pale Yellow Color->Clear High Purity Dark Dark Orange / Brown Color->Dark Oxidation/Oligomers Use Ready for Use (Keep Cold) Clear->Use Purify Run Silica Plug (Remove Oligomers) Dark->Purify Purify->Use

Figure 2: Assessment workflow for stored 5-vinylisoxazole samples.

References

  • Grob, C. A., & Cseh, G. (1959).[1] Nucleophilic substitution at the vinyl carbon. Helvetica Chimica Acta. (Fundamental mechanistic grounding on vinyl cation/radical susceptibility).

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry, 3rd Edition. Elsevier. (Authoritative source on isoxazole ring electron density and substituent effects).

  • Odian, G. (2004).[2] Principles of Polymerization, 4th Edition. Wiley-Interscience. (Source for radical polymerization mechanisms and inhibition chemistry).

  • Sigma-Aldrich (Merck). Stabilizer Basics: Hydroquinone Monomethyl Ether (MEHQ). Technical Bulletin. (Source for the "Oxygen Paradox" in inhibitor functionality).

Sources

Optimization

Purification strategies to remove isomers from 5-vinylisoxazole

Introduction Welcome to the Technical Support Center. You are likely accessing this guide because standard purification methods (flash chromatography on unmodified silica) have failed to separate 5-vinylisoxazole from it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because standard purification methods (flash chromatography on unmodified silica) have failed to separate 5-vinylisoxazole from its regioisomers (primarily 3-vinylisoxazole or 4-vinylisoxazole) or synthesis byproducts.

The vinylisoxazole scaffold presents a "double-edged sword" in purification:

  • The Isoxazole Ring: Highly polar, often resulting in tailing on silica.

  • The Vinyl Group: Prone to radical polymerization and oxidative degradation, yet it provides a "handle" for π-complexation strategies.

This guide moves beyond basic protocols to address the specific physicochemical challenges of separating these isomers.

Part 1: Troubleshooting & FAQs

Q1: Why are my isomers co-eluting on standard silica gel?

Diagnosis: Regioisomers of vinylisoxazole (e.g., 3-vinyl vs. 5-vinyl) possess nearly identical dipole moments and polar surface areas. On standard silica gel, their adsorption coefficients (


) are too similar to achieve effective resolution (

).

The Solution: Argentation Chromatography (AgNO₃-Silica) You must exploit the electronic difference rather than the polar difference. The steric environment of the vinyl group differs between the 3- and 5-positions. Silver ions (


) form reversible 

-complexes with the alkene. The isomer with the more accessible vinyl group will complex more strongly and elute later.

Protocol: Preparation of 10% w/w AgNO₃-Silica Standard silica gel does not work efficiently for this separation.

  • Dissolve: Dissolve 10 g of Silver Nitrate (

    
    ) in 100 mL of acetonitrile (or water, though acetonitrile is easier to remove).
    
  • Slurry: Add 90 g of flash silica gel (230–400 mesh) to the solution. Stir vigorously for 10 minutes.

  • Evaporate: Use a rotary evaporator (shield from light with foil) to remove the solvent until a free-flowing powder remains.

  • Activation: Dry in a vacuum oven at 80°C for 4 hours (protect from light).

  • Usage: Pack the column immediately. The column will appear grey/off-white.

Expert Tip: Wrap your column in aluminum foil during the run.


 is photosensitive; light exposure reduces separation efficiency and turns the silica black (metallic silver formation).
Q2: My product turns into an insoluble gel during concentration. What is happening?

Diagnosis: You are experiencing radical polymerization . The 5-vinyl group is highly reactive, especially when concentrated (high molarity) or heated (distillation/rotavap). Trace peroxides in ethereal solvents or heat can trigger this.

The Solution: Radical Inhibition System You must introduce a radical scavenger before any concentration step.

StepActionRationale
Reaction Workup Add BHT (Butylated hydroxytoluene) or Hydroquinone (0.1 mol%) to the crude extraction solvent.Quenches radicals generated during quenching/extraction.
Distillation Add 4-tert-Butylcatechol (TBC) to the pot.High-boiling inhibitor that remains in the pot during vacuum distillation.
Storage Store the purified neat liquid with 10-50 ppm BHT at -20°C.Prevents spontaneous polymerization (shelf-life stability).
Q3: How do I distinguish the 3-vinyl and 5-vinyl isomers by NMR?

Diagnosis: Visualizing the separation fractions requires precise NMR integration.

Technical Insight:

  • 5-Vinylisoxazole: The isoxazole ring proton at C-4 is a singlet (or fine doublet) typically around 6.2–6.5 ppm . The vinyl protons show a distinct AMX pattern.

  • 3-Vinylisoxazole: The isoxazole ring proton at C-4 is often shifted upfield relative to the 5-isomer due to different conjugation pathways.

  • Coupling Constants: Look for the characteristic isoxazole ring coupling (

    
     vs 
    
    
    
    ). In 5-substituted systems, the H-3 and H-4 coupling is absent or small, whereas 3-substituted systems show a distinct H-4/H-5 doublet (
    
    
    ).

Part 2: Decision Frameworks & Workflows

Workflow 1: Purification Strategy Selector

Use this decision tree to determine the optimal purification route based on your crude mixture's profile.

PurificationStrategy Start Crude 5-Vinylisoxazole Mixture IsSolid Is the mixture solid? Start->IsSolid IsLiquid Is the mixture liquid? Start->IsLiquid Recryst Recrystallization (Solvent: EtOH/Water or Hexane) IsSolid->Recryst Yes BoilingPoint Is u0394BP > 10u00B0C? IsLiquid->BoilingPoint Final Pure 5-Vinylisoxazole Recryst->Final VacDist Vacuum Distillation (Requires Fractionating Column) BoilingPoint->VacDist Yes AgSilica AgNO3-Silica Chromatography (Separation by u03C0-complexation) BoilingPoint->AgSilica No (Isomers co-distill) Inhibitor CRITICAL: Add BHT/TBC Inhibitor VacDist->Inhibitor Must add VacDist->Final AgSilica->Final

Figure 1: Decision matrix for selecting the appropriate purification method based on physical state and boiling point differentials.

Workflow 2: The Argentation Chromatography Protocol

Detailed flow for the preparation and execution of Silver Nitrate Chromatography.

AgChromatography Prep Step 1: Impregnation Mix Silica + AgNO3/MeCN Evaporate to powder Pack Step 2: Column Packing Protect from Light (Foil) Use Non-Polar Solvent (Hexane) Prep->Pack Load Step 3: Sample Loading Load crude as concentrated band Pack->Load Elute Step 4: Gradient Elution 0 -> 20% EtOAc in Hexane (Ag+ holds back 5-vinyl) Load->Elute Recover Step 5: Silver Removal Filter fractions through short plug of standard silica Elute->Recover

Figure 2: Step-by-step workflow for performing Argentation Chromatography to separate vinyl regioisomers.

Part 3: Comparative Data & Specifications

Table 1: Separation Parameters for Isoxazole Isomers
ParameterStandard Silica (SiO₂)AgNO₃-Impregnated SilicaMechanism of Separation
Primary Interaction Hydrogen Bonding / Dipole

-Complexation (

)
Ag-Silica resolves based on vinyl accessibility.
Typical

< 0.05 (Co-elution)0.15 - 0.30 (Baseline separation)Ag-Silica provides superior resolution.
Elution Order Polarity dependent (often mixed)Saturated impurities

Hindered alkenes

Accessible alkenes
5-vinyl usually elutes after 3-vinyl due to lower steric hindrance at pos-5.
Solvent Compatibility All standard solventsAvoid MeOH/Water (Dissolves

)
Use Hexane/EtOAc or Toluene.
Table 2: Stability Specifications
PropertySpecificationHandling Requirement
Boiling Point ~140-160°C (Est. at 760 mmHg)Do not distill at atm pressure. Use high vacuum (<5 mmHg) to keep bath temp <60°C.
Polymerization Risk HighAlways maintain 100 ppm BHT in the liquid phase.
Light Sensitivity ModerateStore in amber vials; essential if trace Ag remains.

References

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.
  • Thulasiram, H. V., et al. (2013). Preparative separation of isomers using silver nitrate-impregnated silica gel. Royal Society of Chemistry. Retrieved from [Link] (Protocol for Ag-Silica preparation).

  • National Institutes of Health (NIH). (2024). Thin-layer chromatography on silver nitrate-impregnated silica gel for analysis of isomers. Retrieved from [Link] (Validation of Ag-TLC for isomer separation).

  • ChemSrc. (2025).[1] 5-Vinylpyrrolidin-2-one Physical Properties. Retrieved from [Link] (Analogous boiling point data for vinyl-heterocycles).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of 5-Vinylisoxazole in Michael Additions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 5-vinylisoxazole. This document provides in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 5-vinylisoxazole. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the often-observed low reactivity of 5-vinylisoxazole in Michael addition reactions. As a versatile heterocyclic building block, its successful functionalization is key to many synthetic campaigns.[1][2][3] This guide is designed to provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research.

Section 1: Understanding the Core Challenge

Question: Why is 5-vinylisoxazole often a challenging Michael acceptor?

Answer: The reactivity of a Michael acceptor is critically dependent on the electrophilicity of its β-carbon. This is typically achieved by attaching a strong electron-withdrawing group to the alkene. While the isoxazole ring does contain an electronegative nitrogen atom, its overall electronic influence on the vinyl group is more complex than a simple carbonyl or nitro group.

The isoxazole ring possesses a delicate balance of electronic effects:

  • Inductive Withdrawal: The pyridine-like nitrogen atom exerts an electron-withdrawing inductive effect, which does help to activate the vinyl group.[4]

  • Mesomeric Effects: The oxygen atom can participate in resonance, donating electron density into the ring system. This can partially counteract the nitrogen's activating effect.

  • Aromaticity: The stability of the aromatic isoxazole ring means there is less electronic driving force to delocalize the negative charge of the intermediate enolate compared to a classic α,β-unsaturated ketone system.[4]

This combination of factors renders the vinyl group on 5-vinylisoxazole less electron-deficient and, therefore, less reactive towards many nucleophiles compared to canonical Michael acceptors.

Caption: Electronic push-pull effects in 5-vinylisoxazole.

Section 2: Troubleshooting Guide for Low Conversion

If you are experiencing low or no yield in your Michael addition, a systematic approach to optimization is crucial. The following workflow and detailed explanations will guide your experimental design.

Caption: Systematic troubleshooting workflow for Michael additions.

Question 1: My reaction shows no conversion. What are the initial parameters I should check?

Answer: Before exploring advanced catalytic methods, ensure your foundational reaction parameters are sound. Often, simple adjustments can lead to significant improvements.

1. Reagent Purity and Stoichiometry:

  • 5-Vinylisoxazole: Ensure it is free from polymerization inhibitors and decomposition products. Purification by column chromatography or distillation may be necessary.

  • Nucleophile: Use a freshly prepared or purified Michael donor. For carbanions generated in situ, ensure the starting material is dry.

  • Stoichiometry: While a 1:1 ratio is typical, using a slight excess (1.1 to 1.5 equivalents) of the Michael donor can sometimes push the equilibrium towards the product.

2. Solvent and Concentration:

  • Solvent Choice: The solvent must be anhydrous and inert to the reaction conditions, especially if strong bases are used. Aprotic polar solvents like THF, DMF, or MeCN are common starting points.

  • Concentration: Reactions that are too dilute may proceed very slowly. Conversely, highly concentrated reactions can lead to side products. Aim for a concentration of 0.1 M to 0.5 M as a starting point.

3. Temperature and Reaction Time:

  • Temperature: Many Michael additions are run at room temperature or with gentle heating (40-60 °C) to overcome activation barriers. However, if you observe decomposition, lowering the temperature (0 °C or -78 °C) is a critical first step.[5]

  • Time: Monitor the reaction by TLC or LC-MS at appropriate intervals (e.g., 1h, 4h, 12h, 24h). Some reactions with unreactive substrates simply require longer reaction times.

ParameterRecommended Starting PointRationale
Stoichiometry 1.2 eq. Donor / 1.0 eq. AcceptorPushes equilibrium towards product formation.
Solvent Anhydrous THF or TolueneAprotic, dissolves most organics, relatively inert.
Concentration 0.2 MBalances reaction rate and potential side reactions.
Temperature 25 °C (Room Temp)Good starting point; adjust based on stability.
Reaction Time Monitor for 24 hoursAllows slow reactions to proceed to completion.
Question 2: How can I catalytically activate the 5-vinylisoxazole Michael acceptor?

Answer: If optimizing basic parameters fails, the most effective strategy is to catalytically enhance the electrophilicity of the 5-vinylisoxazole. Lewis acid catalysis is the primary method for this.

Strategy A: Lewis Acid Catalysis

A Lewis acid can coordinate to the nitrogen atom of the isoxazole ring. This coordination dramatically increases the electron-withdrawing nature of the ring, making the β-carbon of the vinyl group significantly more electrophilic and susceptible to nucleophilic attack.[6][7]

Common Lewis Acids to Screen:

  • Sc(OTf)₃

  • Zn(OTf)₂[7]

  • Cu(OTf)₂

  • BF₃·OEt₂[8]

  • B(C₆F₅)₃[9]

Experimental Protocol: Lewis Acid Catalyzed Michael Addition
  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the Michael donor (1.2 mmol) and anhydrous solvent (e.g., CH₂Cl₂ or THF, 5 mL).

  • Cool the solution to the desired temperature (start with 0 °C).

  • Add the Lewis acid catalyst (10-20 mol%). Stir for 15 minutes to allow for complexation if the donor is a 1,3-dicarbonyl.

  • Slowly add a solution of 5-vinylisoxazole (1.0 mmol) in the same anhydrous solvent (1 mL).

  • Allow the reaction to stir and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc), combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Isoxazole Ring Formation

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize isoxazole ring formation reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize isoxazole ring formation reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your experimental design and overcome common synthetic challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during isoxazole synthesis, offering potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Isoxazole Product

A low or non-existent yield of your target isoxazole can be a significant roadblock. The causes can range from suboptimal reaction conditions to competing side reactions.

Potential Cause: Inefficient Nitrile Oxide Generation (for 1,3-Dipolar Cycloadditions)

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene is a cornerstone of isoxazole synthesis. However, the nitrile oxide itself is often unstable and generated in situ. Inefficient generation is a common reason for low yields.

Solutions:

  • Method of Generation: The choice of precursor and generation method is critical. Common methods include the dehydrohalogenation of hydroximoyl chlorides and the oxidation of aldoximes.[1] Ensure your chosen method is compatible with the functional groups on your substrates.

  • Oxidant/Base Selection: For in situ generation from aldoximes, mild oxidants are preferable.[2] Similarly, when using hydroximoyl chlorides, the choice of base is crucial for efficient dehydrohalogenation.

  • Stoichiometry: Using a slight excess (e.g., 1.5 equivalents) of the nitrile oxide precursor can sometimes compensate for inefficient generation or competing side reactions.[3]

Potential Cause: Nitrile Oxide Dimerization

Nitrile oxides are prone to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides), which is a major competing side reaction that consumes your intermediate and reduces the yield of the desired isoxazole.[3][4]

Solutions:

  • In Situ Generation and Consumption: Generate the nitrile oxide in situ in the presence of the dipolarophile (your alkyne or alkene) to ensure it reacts to form the isoxazole before it has a chance to dimerize.[4]

  • Slow Addition: A slow, controlled addition of the nitrile oxide precursor (or the reagent that generates it, like the base or oxidant) to the reaction mixture containing the dipolarophile can help maintain a low concentration of the nitrile oxide, thus minimizing dimerization.[4]

  • Temperature Control: Higher temperatures can sometimes accelerate dimerization more than the desired cycloaddition. It is crucial to screen a range of temperatures to find the optimal balance for your specific substrates.[3]

Potential Cause: Suboptimal Reaction Conditions

The solvent, temperature, and presence of a catalyst can dramatically impact the outcome of your reaction.

Solutions:

  • Solvent Selection: The polarity of the solvent can influence reaction rates and yields. For example, in the synthesis of 5-arylisoxazoles, using ethanol as a solvent under ultrasound irradiation has been shown to significantly improve yields.[3][5]

  • Temperature Optimization: Both excessively high and low temperatures can be detrimental. High temperatures might lead to decomposition or the formation of polymeric byproducts, while low temperatures can result in very slow or incomplete reactions.[3]

  • Catalysis: The use of a catalyst can significantly improve yields. For instance, a one-pot, three-component synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-one derivatives using an Fe₃O₄@MAP-SO₃H catalyst has been reported to achieve yields as high as 92%.[3]

  • Alternative Energy Sources:

    • Ultrasound Irradiation: Sonication can enhance reaction rates and yields by improving mixing and mass transfer.[3][5]

    • Microwave Irradiation: Microwave-assisted synthesis is another effective technique for improving yields and reducing reaction times.[3][6]

Problem 2: Formation of a Mixture of Regioisomers

The formation of regioisomers is a frequent challenge in isoxazole synthesis, particularly in reactions involving unsymmetrical starting materials, such as the condensation of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine or the 1,3-dipolar cycloaddition of a nitrile oxide to an unsymmetrical alkyne.[4]

Potential Cause: Lack of Regiocontrol in 1,3-Dipolar Cycloadditions

The regioselectivity of the [3+2] cycloaddition is governed by both the electronic and steric properties of the nitrile oxide and the dipolarophile.

Solutions:

  • Catalyst-Controlled Regioselectivity: The use of metal catalysts can exert significant control over the regiochemical outcome. Copper(I)-catalyzed cycloadditions of in situ generated nitrile oxides and terminal acetylenes are known to regioselectively yield 3,5-disubstituted isoxazoles.[2][7] Ruthenium catalysts have also been employed to achieve regioselective synthesis of 3,4- and 3,4,5-substituted isoxazoles.[8]

  • Substrate Modification: The electronic nature of the substituents on your starting materials plays a crucial role. Modifying your substrates with appropriate directing groups can enhance regioselectivity.[2]

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the cycloaddition. It is advisable to screen a range of solvents to optimize for the desired regioisomer.[4]

Potential Cause: Ambiguous Cyclization in Condensation Reactions

In the synthesis of isoxazoles from β-enamino diketones and hydroxylamine, the initial condensation can occur at either of the two carbonyl groups, leading to a mixture of regioisomers.

Solutions:

  • pH Control: Adjusting the pH of the reaction mixture can favor the formation of one regioisomer over the other. Acidic conditions are often employed to control the cyclization step.[4]

  • Solvent and Temperature Optimization: The choice of solvent (e.g., protic vs. aprotic) and the reaction temperature can influence the regiochemical outcome of the cyclocondensation.[2][9]

  • Substrate Design: The use of β-enamino diketones with electronically distinct carbonyl groups can lead to higher regioselectivity. Electron-withdrawing groups can direct the initial nucleophilic attack of hydroxylamine.[9]

Troubleshooting Workflow for Poor Regioselectivity

G start Mixture of Regioisomers Observed method Identify Synthesis Method start->method claisen Condensation (e.g., 1,3-Dicarbonyl + Hydroxylamine) method->claisen Condensation cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne/Alkyne) method->cyclo Cycloaddition claisen_sol Modify Reaction Conditions: - Adjust pH (acidic conditions often favor one isomer) - Change solvent (e.g., EtOH vs. MeCN) - Use β-enamino diketone derivatives for better control claisen->claisen_sol cyclo_sol Modify Reaction Conditions/Reagents: - Change solvent polarity - Add a Lewis acid or metal catalyst (e.g., Cu(I), Ru) - Modify electronic properties of alkyne or nitrile oxide cyclo->cyclo_sol end Improved Regioselectivity claisen_sol->end cyclo_sol->end

Caption: A decision-making flowchart for addressing regioselectivity issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing isoxazoles?

A1: The two most widely used methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes and the condensation of 1,3-dicarbonyl compounds (or their analogs) with hydroxylamine.[10] Other notable methods include the cycloisomerization of α,β-acetylenic oximes.[11]

Q2: How do solvent and temperature affect the yield and regioselectivity of isoxazole synthesis?

A2: Solvent and temperature are critical parameters. The solvent can influence reactant solubility, reaction rates, and the regioselectivity of cycloaddition reactions.[2][10] Temperature optimization is crucial for controlling reaction kinetics; high temperatures can lead to side products and decomposition, while low temperatures may result in incomplete reactions.[3][10]

Q3: My 1,3-dipolar cycloaddition reaction is giving low yields due to furoxan formation. What are the key strategies to minimize this?

A3: Furoxan formation is due to the dimerization of the nitrile oxide intermediate.[3][4] To mitigate this:

  • Generate the nitrile oxide in situ so it can be trapped by the dipolarophile as it is formed.[4]

  • Employ slow addition of the reagent that generates the nitrile oxide (e.g., a base or an oxidant).[4]

  • Optimize the reaction temperature, as higher temperatures can sometimes favor dimerization.[3]

Q4: I am observing a mixture of isomers in my reaction. How can I improve regioselectivity?

A4: The formation of isomers is a common challenge.[4][10] To improve regioselectivity:

  • In 1,3-dipolar cycloadditions, the use of catalysts, particularly copper(I) for terminal alkynes, can provide excellent regiocontrol.[2]

  • For condensation reactions with unsymmetrical 1,3-dicarbonyls, adjusting the pH (often to be more acidic) and screening different solvents can direct the cyclization.[4]

  • The electronic and steric properties of your substrates are also key; consider modifying them to favor the desired regioisomer.[2]

Q5: Are there any "green chemistry" approaches to isoxazole synthesis?

A5: Yes, several approaches align with the principles of green chemistry. The use of ultrasound irradiation can reduce reaction times and the need for harsh conditions.[5] Microwave-assisted synthesis is another energy-efficient method.[6] Additionally, performing reactions in water as a solvent, where possible, is an environmentally benign approach.[5]

Summary of Reaction Condition Optimization
Parameter1,3-Dipolar CycloadditionCondensation with HydroxylamineKey Considerations & Impact on Side Reactions
Solvent Aprotic (e.g., THF, DCM) or protic (e.g., EtOH)Protic (e.g., EtOH, H₂O)Can influence regioselectivity and reaction rates.[2][4][9]
Temperature -20°C to refluxRoom temperature to refluxHigher temperatures can increase dimerization of nitrile oxides and promote side-product formation.[3]
Catalyst Cu(I), Ru, Au(III), Lewis acidsAcid (e.g., HCl) or baseCatalysts are crucial for controlling regioselectivity, especially in cycloadditions.[2][8][11]
pH Not typically a primary controlAcidic to neutralpH control is critical for directing the cyclization step and minimizing side reactions in condensation methods.[4]
Experimental Protocol: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is a general guideline for the one-pot synthesis of 3,5-disubstituted isoxazoles via a Cu(I)-catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization.[7]

  • Reaction Setup: To a 25 mL round-bottom flask, add CuI (0.05 mmol), the acyl chloride (1.2 mmol), triethylamine (3 mmol), and the terminal alkyne (1.0 mmol) in THF (2 mL).

  • Intermediate Formation: Stir the reaction mixture at 60°C for 3 hours. Monitor the formation of the α,β-unsaturated ynone intermediate by TLC.

  • Cyclization: After the formation of the intermediate, add hydroxylamine hydrochloride (1.5 mmol) to the reaction mixture.

  • Reaction Completion: Continue stirring at 60°C and monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

G start Start: Acyl Chloride + Terminal Alkyne step1 Add CuI, Et3N in THF Stir at 60°C for 3h start->step1 intermediate In situ formation of α,β-unsaturated ynone step1->intermediate step2 Add Hydroxylamine Hydrochloride Continue stirring at 60°C intermediate->step2 product 3,5-Disubstituted Isoxazole step2->product workup Workup and Purification product->workup final Final Product workup->final

Caption: Workflow for a one-pot, copper-catalyzed synthesis of 3,5-disubstituted isoxazoles.

References

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for 5-Vinylisoxazole Functionalization

Welcome to the technical support center dedicated to navigating the complexities of 5-vinylisoxazole functionalization. This resource is designed for researchers, medicinal chemists, and process development scientists wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of 5-vinylisoxazole functionalization. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage the synthetic potential of this valuable heterocyclic motif. The inherent steric bulk of substituted isoxazoles can often impede reactions at the C5-vinyl position, leading to challenges in achieving desired yields and selectivities.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these steric barriers and successfully incorporate 5-vinylisoxazoles into your synthetic programs.

Understanding the Challenge: Steric Hindrance at the C5-Position

The isoxazole ring, particularly when substituted at the C3 and/or C4 positions, presents a significant steric shield around the adjacent C5-vinyl group. This steric congestion can hinder the approach of bulky reagents and catalysts, thereby slowing down or completely inhibiting bond formation. This is especially problematic in transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, which are cornerstones of modern synthetic chemistry.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the functionalization of sterically hindered 5-vinylisoxazoles and provides actionable solutions based on established chemical principles.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling between my 3-aryl-5-vinylisoxazole and a boronic acid, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer: Low yields in Suzuki-Miyaura couplings of sterically hindered substrates are common and can often be attributed to inefficient oxidative addition, transmetalation, or reductive elimination steps in the catalytic cycle.[1] Here is a systematic approach to troubleshooting this issue:

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution
Inefficient Oxidative Addition The palladium(0) catalyst may struggle to insert into the C-X bond of your aryl halide due to steric hindrance around the palladium center.Switch to a more electron-rich and sterically bulky phosphine ligand, such as a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos). These ligands stabilize the monoligated Pd(0) species, which is often the active catalyst for challenging substrates.[2]
Slow Transmetalation The transfer of the organic group from the boron atom to the palladium center can be sterically hindered.Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) to facilitate the formation of the more reactive boronate species. Ensure anhydrous conditions if using bases like NaH. The choice of solvent can also be critical; polar aprotic solvents like dioxane or THF are often effective.[3]
Protodeborylation of Boronic Acid The boronic acid can be unstable under the reaction conditions, leading to the formation of the corresponding arene as a byproduct and reducing the amount of nucleophile available for coupling.[4]Use a boronic ester (e.g., pinacol ester) instead of the boronic acid to improve stability.[4] Running the reaction under rigorously anhydrous and deoxygenated conditions can also minimize this side reaction.
Catalyst Deactivation The palladium catalyst may be deactivating before the reaction goes to completion.Use a palladium precatalyst, such as a G2 or G3 Buchwald precatalyst. These are air- and moisture-stable and generate the active Pd(0) species in situ, often leading to more consistent results.[5]

Experimental Workflow for Optimizing a Hindered Suzuki-Miyaura Coupling:

G cluster_start Initial Low Yield cluster_ligand Ligand Optimization cluster_base Base and Solvent Screening cluster_catalyst Catalyst System Evaluation cluster_boron Boron Reagent Modification cluster_success Successful Coupling start Low Yield with Standard Conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O) ligand Switch to Bulky Monodentate Ligand (e.g., SPhos, XPhos, RuPhos) start->ligand Step 1 base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) and Anhydrous Solvents (Dioxane, THF) ligand->base Step 2 catalyst Use Palladium Precatalyst (e.g., XPhos Pd G3) base->catalyst Step 3 boron Use Boronic Ester (Pinacol Ester) catalyst->boron Step 4 success Improved Yield boron->success

Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura reaction.

Problem 2: Poor Selectivity or Low Yield in Heck Reaction

Question: I am performing a Heck reaction to couple an aryl halide with my 5-vinylisoxazole, but I'm getting a mixture of products and a low overall yield. How can I improve this reaction?

Answer: The Heck reaction with sterically hindered vinyl heterocycles can be challenging due to competing side reactions like double bond isomerization and the formation of regioisomers. Careful selection of the catalyst, ligand, and reaction conditions is crucial for success.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution
Double Bond Isomerization After the desired C-C bond formation, the double bond can migrate, leading to a mixture of isomers. This is often promoted by the palladium-hydride species formed during the catalytic cycle.Add a scavenger for the palladium-hydride, such as a silver salt (e.g., Ag₂CO₃) or a stoichiometric amount of a mild oxidant. Alternatively, using a phosphine-free catalyst system or specific ligands can sometimes suppress isomerization.[6]
Low Reactivity Steric hindrance can slow down the migratory insertion of the vinyl group into the aryl-palladium bond.Increase the reaction temperature. Microwave irradiation can sometimes be beneficial for driving sluggish reactions to completion.[7] Consider using a more reactive aryl triflate instead of an aryl bromide or chloride.
Regioselectivity Issues In some cases, the aryl group may add to the internal carbon of the vinyl group, although this is less common for terminal alkenes.The regioselectivity of the Heck reaction is generally high for terminal alkenes, favoring addition to the less substituted carbon. If regioisomers are observed, re-evaluate the structure of your starting material and consider alternative synthetic routes.
Catalyst Inhibition The nitrogen atom of the isoxazole ring can coordinate to the palladium center, potentially inhibiting catalytic activity.The use of bulky, electron-rich phosphine ligands can often mitigate this issue by favoring coordination of the phosphine over the heterocycle's nitrogen.

Detailed Protocol for a Heck Reaction with a Sterically Hindered 5-Vinylisoxazole:

  • Reagents and Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-vinylisoxazole (1.0 eq.), aryl halide (1.2 eq.), palladium acetate (Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%).

    • Add a suitable base, such as triethylamine (Et₃N, 2.0 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.).

    • Add a high-boiling point solvent like DMF or DMA.

  • Reaction Execution:

    • Degas the reaction mixture by three freeze-pump-thaw cycles.

    • Heat the reaction to 100-140 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of using bulky phosphine ligands to overcome steric hindrance?

A1: The mechanism of many palladium-catalyzed cross-coupling reactions involves a catalytic cycle where the palladium center alternates between different coordination numbers and oxidation states.[1] For sterically demanding substrates, the rate-limiting step is often the oxidative addition or reductive elimination. Bulky, electron-rich monodentate phosphine ligands, like the Buchwald-type ligands, promote the formation of a highly reactive, monoligated 14-electron Pd(0)L species. This less-coordinated species is sterically less encumbered and more readily undergoes oxidative addition with a hindered aryl halide. Furthermore, the steric bulk of the ligand facilitates the final reductive elimination step to release the product and regenerate the active catalyst.

G pd0 Pd(0)L₂ pd0_mono Pd(0)L pd0->pd0_mono - L (favored by bulky L) pd2 Ar-Pd(II)-X      |      L pd0_mono->pd2 + Ar-X (Oxidative Addition) product Ar-Vinyl pd2->product + Vinyl-Isoxazole (Reductive Elimination) product->pd0_mono + L

Caption: Simplified catalytic cycle showing the role of bulky ligands.

Q2: Are there alternatives to palladium catalysis for functionalizing hindered vinyl groups?

A2: Yes, while palladium catalysis is the most common approach, other transition metals can be effective. Nickel-based catalysts are often more reactive for certain cross-coupling reactions and can sometimes be more effective for hindered substrates. Additionally, radical-based methods can be a powerful alternative as they are often less sensitive to steric hindrance around the reaction center. For instance, a photoredox-catalyzed reaction could be explored. Conjugate addition reactions to the vinyl group can also be a viable strategy, particularly with soft nucleophiles.[8]

Q3: How do I choose the right base for my Suzuki-Miyaura reaction?

A3: The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation. For sterically hindered substrates, a stronger base is often required.

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are commonly used and effective for many systems. Cesium carbonate is the most basic and often gives the best results for challenging couplings.

  • Phosphates (K₃PO₄): This is a strong, non-nucleophilic base that is particularly effective in anhydrous organic solvents.

  • Fluorides (KF, CsF): Fluoride ions can activate boronic acids, but their efficacy can be substrate-dependent.

It is often necessary to screen a few different bases to find the optimal conditions for a specific substrate pair.

Q4: What are the key safety precautions when working with palladium catalysts and phosphine ligands?

A4:

  • Palladium Catalysts: Many palladium salts and complexes are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Finely divided palladium on carbon can be pyrophoric and should be handled with care, especially when dry.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric, especially trialkylphosphines. They should be handled under an inert atmosphere. They also have a strong, unpleasant odor and are toxic. Always work in a fume hood.

  • Reaction Exotherms: Palladium-catalyzed cross-coupling reactions can be exothermic.[9] For larger-scale reactions, it is important to monitor the internal temperature and have a cooling bath readily available.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.

References

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Rel
  • Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole deriv
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION!
  • Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures.. (URL not available)
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. [Link]

  • Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. [Link]

  • Univariate classification of phosphine ligation state and reactivity in cross-coupling c
  • Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (URL not available)
  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. [Link]

  • Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. [Link]

  • Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction. [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]

  • ChemInform Abstract: Heck Cross-Coupling of Vinyl Heteroaromatic Compounds with Aryl and Heteroaryl Halides Using Pd(II) Complex under Phosphine-Free Conditions.. (URL not available)
  • Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C−H Olefination of Aromatic Compounds. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • Transition metal-catalyzed double C vinyl –H bond activation: synthesis of conjug
  • A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. [Link]

  • Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. [Link]

  • Help needed with unreproducible Suzuki coupling. [Link]

  • Propargyl vinyl ethers as heteroatom-tethered enyne surrogates: diversity-oriented strategies for heterocycle synthesis. [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. (URL not available)
  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. [Link]

  • Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • Synthesis of Polysubstituted Vinyl Sulfones by Direct C−S Cross‐Coupling. (URL not available)
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ChemInform Abstract: Conjugate Additions to Vinyl-Substituted Arom
  • Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions - Altern
  • Blue light-induced diazo cross-coupling: synthesis of allyldiazo compounds through reshuffling of functionalities. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. [Link]

Sources

Optimization

Technical Support Center: 5-Vinylisoxazole Stability &amp; Handling

The following guide serves as a specialized Technical Support Center for researchers working with 5-vinylisoxazole . It synthesizes heterocyclic chemistry principles with practical handling protocols to address stability...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 5-vinylisoxazole . It synthesizes heterocyclic chemistry principles with practical handling protocols to address stability challenges in acidic media.

Subject: Stabilization Protocols for Acidic Environments Ticket ID: CHEM-ISOX-005 Status: Resolved / Guide Generated

Executive Summary

5-Vinylisoxazole presents a "dual-reactivity" paradox in acidic environments. The isoxazole ring, typically stable in neutral media, becomes susceptible to hydrolytic ring opening upon N-protonation. Simultaneously, the vinyl group at the C-5 position is prone to acid-catalyzed hydration and radical polymerization .

This guide provides the mechanistic understanding and experimental protocols required to stabilize this compound during storage, synthesis, and workup.

Part 1: The Instability Matrix (Diagnosis)

Before applying stabilization methods, you must identify which degradation pathway is active in your system.

IndicatorLikely MechanismCause
Yellow/Brown Discoloration Polymerization Radical propagation, often accelerated by trace metals or light.
Loss of UV Absorbance (260 nm) Ring Opening Hydrolysis of the N-O bond, destroying aromaticity.
New Peak in HPLC (Alcohol) Vinyl Hydration Acid-catalyzed addition of water across the vinyl double bond (Markovnikov).
Precipitation Oligomerization Formation of insoluble short-chain oligomers.
Mechanism of Failure

In acidic media (pH < 3.5), the isoxazole nitrogen is protonated (


 for conjugate acid). This protonation exerts a strong electron-withdrawing effect, activating the C-5 position for nucleophilic attack by water.

Visualizing the Degradation Pathways:

DegradationPathways Start 5-Vinylisoxazole (Acidic Media) Protonated N-Protonated Intermediate Start->Protonated H+ Path_Poly Radical Polymerization Protonated->Path_Poly Radical Initiator / Light Path_Hydration Vinyl Hydration (Water Addition) Protonated->Path_Hydration + H2O (Fast) Path_RingOpen Hydrolytic Ring Opening Protonated->Path_RingOpen + H2O (Slow) Nu Attack at C5 Prod_Poly Poly(vinylisoxazole) (Insoluble Solid) Path_Poly->Prod_Poly Prod_Alcohol 1-(Isoxazol-5-yl)ethanol Path_Hydration->Prod_Alcohol Prod_Dicarbonyl β-Amino Enone / 1,3-Dicarbonyl Path_RingOpen->Prod_Dicarbonyl

Figure 1: Competing degradation pathways in acidic media. Note that water is the common enemy for both hydration and ring opening.

Part 2: Stabilization Protocols

Protocol A: Storage & Handling (Preventative)

Goal: Prevent spontaneous polymerization and autoxidation.

  • Temperature: Store at -20°C . The Arrhenius equation dictates that lowering temperature significantly retards the rate of hydrolysis and polymerization.

  • Inhibitor Doping: Add 200-500 ppm of BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether hydroquinone) .

    • Why: The vinyl group is electron-deficient due to the isoxazole ring. While less prone to cationic polymerization than electron-rich enol ethers, it is highly susceptible to radical polymerization. BHT scavenges peroxy radicals formed by oxygen exposure.

  • Atmosphere: Store under Argon. Oxygen can form peroxides with the vinyl group, initiating degradation.

Protocol B: Running Reactions in Acidic Media

Goal: Perform acid-catalyzed transformations (e.g., deprotection of other groups) without destroying the 5-vinylisoxazole core.

The "Anhydrous Acid" Rule: Since both ring opening and vinyl hydration require water, removing water is the primary stabilization method.

ParameterRecommended ConditionScientific Rationale
Acid Choice TFA (Trifluoroacetic acid) in DCM or HCl in Dioxane (Anhydrous)Avoids aqueous mineral acids (HCl/H₂SO₄ in water) which provide the nucleophile (

) for degradation.
Solvent Dichloromethane (DCM) or TolueneNon-nucleophilic, non-protic solvents prevent solvation of the transition state for ring opening.
Temperature < 0°C (Ice/Salt Bath)Kinetic control: The activation energy for ring opening is higher than for simple proton transfers.
Concentration Dilute (< 0.1 M)Reduces the rate of bimolecular polymerization events.

Step-by-Step Procedure:

  • Dissolve 5-vinylisoxazole in anhydrous DCM (0.1 M).

  • Add 1.0 eq of BHT to the solution if the reaction involves radicals or heating.

  • Cool to 0°C.

  • Add the acidic reagent (e.g., 4M HCl in Dioxane) dropwise. Do not use aqueous HCl.

  • Quench immediately upon completion. Do not let the reaction sit in acid overnight.

  • Quench Method: Pour into a biphasic mixture of cold saturated

    
     and DCM. Rapid neutralization prevents the pH from lingering in the "danger zone" (pH 0-3).
    

Part 3: Troubleshooting & FAQs

Q1: I need to use an aqueous acid. How do I save my compound?

A: If water is unavoidable (e.g., a specific hydrolysis step), use a biphasic system (DCM/Water) with vigorous stirring.

  • Mechanism:[1][2][3][4][5] 5-vinylisoxazole will partition largely into the organic phase (DCM), while the hydronium ions (

    
    ) remain in the aqueous phase. Reaction occurs only at the interface, protecting the bulk material from prolonged exposure to acid.
    
Q2: Why does my product polymerize during rotary evaporation?

A: As solvent is removed, the concentration of both the vinyl monomer and any trace acid increases effectively.

  • Fix: Wash the organic layer with

    
    twice before drying. Ensure the pH of the aqueous wash is > 7. Add a crystal of BHT to the flask before evaporation.
    
Q3: Can I use Lewis Acids instead of Brønsted Acids?

A: Yes, and they are preferred.

  • Recommendation: Use

    
     or 
    
    
    
    at low temperatures (-78°C).
  • Warning: Lewis acids can coordinate to the isoxazole nitrogen. This complexation is reversible upon workup but temporarily deactivates the ring. Ensure you use > 1 equivalent if the Lewis acid is also the reagent.

Q4: How do I verify if the ring has opened?

A: Use NMR Spectroscopy .

  • Intact Ring: C4-H shows a singlet or doublet around

    
     6.0-6.5 ppm.
    
  • Opened Ring (Enaminone): Look for broad NH signals and a shift in the carbonyl region.

  • Hydrated Vinyl: Disappearance of alkene protons (

    
     5.5-6.5 ppm) and appearance of a methyl doublet (
    
    
    
    1.2-1.5 ppm) and methine quartet.

Part 4: Decision Logic for Stabilization

Use this workflow to determine the correct protocol for your specific experiment.

StabilizationLogic Start Start: 5-Vinylisoxazole Handling AcidCheck Is Acidic Environment Required? Start->AcidCheck WaterCheck Is Water Required? AcidCheck->WaterCheck Yes ProtocolA Protocol A: Store at -20°C under Argon Add BHT Inhibitor AcidCheck->ProtocolA No (Storage) ProtocolB Protocol B (Anhydrous): Use HCl/Dioxane or TFA/DCM Temp < 0°C WaterCheck->ProtocolB No (Anhydrous) ProtocolC Protocol C (Biphasic): DCM / Aqueous Acid Mix Rapid Quench WaterCheck->ProtocolC Yes (Aqueous)

Figure 2: Decision tree for selecting the appropriate stabilization protocol based on experimental constraints.

References

  • Ortiz, C. S., & de Bertorello, M. M. (1994). Degradation Kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in Acidic Aqueous Solution. Journal of Pharmaceutical Sciences, 83(10), 1457–1460. Link

    • Relevance: Establishes the pseudo-first-order kinetics of isoxazole degradation in acidic pH and the linearity of the pH-r
  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry (3rd Ed.). Elsevier.
  • Kadam, K. S., et al. (2016).[1] Synthesis of 3,5-Disubstituted Isoxazoles. Synthesis, 48, 3996-4008.[1] Link

    • Relevance: Provides context on the synthesis and stability of substituted isoxazoles, emphasizing the lability of the ring under specific conditions.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Isoxazole Derivatives. Link

    • Relevance: General handling precautions for isoxazole derivatives, recommending cold storage and protection
  • Wojtczak, L., et al. (1989). Polymerization of vinylisoxazoles. Makromolekulare Chemie. Relevance: Discusses the radical polymerization susceptibility of vinyl-substituted heterocycles.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Vinylisoxazole

The Isoxazole Ring: A Privileged Scaffold The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement results in a unique electronic environment t...

Author: BenchChem Technical Support Team. Date: February 2026

The Isoxazole Ring: A Privileged Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement results in a unique electronic environment that influences the chemical shifts and coupling constants of its constituent atoms and any attached substituents. The placement of a vinyl group at the 5-position introduces an additional layer of complexity and interest, creating a conjugated system that can participate in a variety of chemical transformations. Understanding the NMR fingerprint of this molecule is therefore crucial for its unambiguous identification and for monitoring its reactivity.

Predicted ¹H NMR Spectral Analysis of 5-Vinylisoxazole

The ¹H NMR spectrum of 5-vinylisoxazole is expected to be characterized by distinct signals corresponding to the isoxazole ring proton and the protons of the vinyl group. By analyzing the spectra of our model compounds, we can make well-informed predictions.

Isoxazole Ring Proton (H-4):

In 3,5-disubstituted isoxazoles, the proton at the 4-position typically appears as a singlet. For instance, in 3-methyl-5-phenylisoxazole, the H-4 proton resonates at approximately 6.33 ppm[1]. The electronegativity of the adjacent oxygen and nitrogen atoms deshields this proton, shifting it downfield. For 5-vinylisoxazole, we can predict a similar chemical shift for the H-4 proton, likely in the range of 6.3-6.5 ppm .

Vinyl Group Protons:

The vinyl group will give rise to a characteristic set of signals corresponding to the three non-equivalent protons: one methine proton (H-α) and two terminal methylene protons (H-β, cis and trans to the isoxazole ring). This will result in a complex splitting pattern, often referred to as an AMX or ABX system.

  • H-α (Methine Proton): This proton, directly attached to the isoxazole ring, will be a doublet of doublets due to coupling with the two terminal vinyl protons. Its chemical shift is expected to be the most downfield of the vinyl protons, likely in the region of 6.5-6.8 ppm , due to the deshielding effect of the isoxazole ring and its conjugation with the double bond.

  • H-β (Terminal Methylene Protons): These two protons are diastereotopic and will have different chemical shifts. They will each appear as a doublet of doublets, coupling to each other (geminal coupling) and to the H-α proton (vicinal coupling). We can predict their chemical shifts to be in the range of 5.4-6.0 ppm . The trans proton is typically observed slightly downfield compared to the cis proton.

Coupling Constants (J):

The coupling constants are critical for confirming the structure. For the vinyl group, we would expect:

  • Jαβ(trans): ~16-18 Hz

  • Jαβ(cis): ~10-12 Hz

  • Jββ(geminal): ~1-3 Hz

Predicted ¹³C NMR Spectral Analysis of 5-Vinylisoxazole

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Isoxazole Ring Carbons:

  • C-3: Based on data for 3-methyl-5-phenylisoxazole, where the C-3 resonates at approximately 160.2 ppm, we can expect the C-3 of 5-vinylisoxazole to appear in a similar region, likely around 158-162 ppm .[1]

  • C-4: The C-4 carbon, bonded to a proton, will be significantly upfield. In 3-methyl-5-phenylisoxazole, it appears at 100.0 ppm.[1] A similar chemical shift in the range of 98-102 ppm is predicted for 5-vinylisoxazole.

  • C-5: This carbon, attached to the vinyl group, will be downfield due to the electronegativity of the adjacent oxygen and its position in the heterocyclic ring. In 3-methyl-5-phenylisoxazole, the C-5 resonates at 169.4 ppm.[1] For 5-vinylisoxazole, a comparable chemical shift is expected, likely in the range of 168-172 ppm .

Vinyl Group Carbons:

  • C-α (Methine Carbon): This carbon, directly attached to the isoxazole ring, is expected to resonate in the range of 130-135 ppm .

  • C-β (Terminal Methylene Carbon): The terminal carbon of the vinyl group will be more shielded and is predicted to appear in the range of 115-120 ppm .

Comparative Analysis with Structurally Similar Compounds

To provide a stronger foundation for our predictions, let's compare the expected spectral data for 5-vinylisoxazole with the experimental data for our chosen analogs.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm)

Proton3-methyl-5-phenylisoxazole[1]3-methyl-5-(hydroxymethyl)isoxazolePredicted 5-vinylisoxazole
H-46.33 (s)~6.2 (s)6.3-6.5 (s)
Substituent Protons7.4-7.8 (m, Ph)4.7 (s, CH₂)6.5-6.8 (dd, H-α), 5.4-6.0 (dd, H-β)
Methyl Protons2.33 (s)2.3 (s)-

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)

Carbon3-methyl-5-phenylisoxazole[1]3-methyl-5-(hydroxymethyl)isoxazolePredicted 5-vinylisoxazole
C-3160.2~161158-162
C-4100.0~10198-102
C-5169.4~170168-172
Substituent Carbons125.5-129.8 (Ph)~56 (CH₂)~130-135 (C-α), ~115-120 (C-β)
Methyl Carbon11.4~11-

Note: Data for 3-methyl-5-(hydroxymethyl)isoxazole is estimated based on typical chemical shifts for similar structures.

The data from these analogs strongly supports our predictions for 5-vinylisoxazole. The electronic environment of the isoxazole ring protons and carbons remains relatively consistent, with the primary differences arising from the substituent at the 5-position.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a detailed, step-by-step methodology for the ¹H and ¹³C NMR analysis of 5-vinylisoxazole and its analogs.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this class of compounds. It is crucial to use a high-purity deuterated solvent to minimize residual solvent signals.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns of the vinyl group.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: ~1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: A spectral width of approximately 12-15 ppm is adequate.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay: ~2 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A spectral width of approximately 200-220 ppm is appropriate.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H and ~1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Visualizing the Molecular Structure and Analytical Workflow

To further clarify the relationships between the molecular structure and the expected NMR data, as well as the experimental workflow, the following diagrams are provided.

Caption: Structure of 5-vinylisoxazole with atom numbering for NMR correlation.

NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3 with TMS) DataAcq Data Acquisition (400 MHz NMR Spectrometer) SamplePrep->DataAcq H1_NMR ¹H NMR (16-64 scans) DataAcq->H1_NMR C13_NMR ¹³C NMR (≥1024 scans) DataAcq->C13_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Processing->Analysis Structure Structural Elucidation Analysis->Structure

Caption: A streamlined workflow for the NMR analysis of 5-vinylisoxazole.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 5-vinylisoxazole. By leveraging data from structurally similar analogs, we have established a solid framework for interpreting the key spectral features of this important heterocyclic compound. The detailed experimental protocol and workflow diagrams offer a practical roadmap for researchers to obtain and analyze high-quality NMR data. As a Senior Application Scientist, I am confident that this guide will serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling them to confidently identify and characterize novel isoxazole-containing molecules.

References

  • Supporting Information for: Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Terminal Alkynes with Hydrazines for the Synthesis of 3,5-Disubstituted Isoxazoles. Royal Society of Chemistry. [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

Sources

Comparative

Advanced Spectroscopic Analysis: FTIR Characterization of 5-Vinylisoxazole

Executive Summary 5-Vinylisoxazole serves as a critical high-value intermediate in the synthesis of polymer electrolytes, functionalized hydrogels, and pharmacophores requiring isoxazole bioisosteres. Its unique reactivi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Vinylisoxazole serves as a critical high-value intermediate in the synthesis of polymer electrolytes, functionalized hydrogels, and pharmacophores requiring isoxazole bioisosteres. Its unique reactivity stems from the conjugation between the electron-deficient isoxazole ring and the vinyl group.

This guide provides a technical comparison of the FTIR spectral fingerprint of 5-vinylisoxazole against its structural isomers (e.g., 3-vinylisoxazole) and synthetic precursors. For researchers in drug development and materials science, accurate spectral validation is the primary "performance" metric, ensuring the exclusion of regioisomers that can lead to dead-end synthetic pathways.

Theoretical Framework & Spectral Causality

To interpret the FTIR spectrum of 5-vinylisoxazole, one must deconstruct the molecule into its interacting vibrational modes. The "performance" of FTIR here is defined by its ability to resolve the vinyl-ring conjugation which shifts absorption bands distinctively compared to non-conjugated isomers.

The Isoxazole Core

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.

  • C=N Stretching (~1610–1640 cm⁻¹): This is the most diagnostic ring band. In 5-vinylisoxazole, the vinyl group at the 5-position is in direct conjugation with the ring oxygen, subtly altering the dipole moment and shifting this band compared to the 3-isomer.

  • N-O Stretching (~1110–1170 cm⁻¹): A unique "fingerprint" band for isoxazoles, often absent or significantly shifted in other azoles like pyrazoles.

The Vinyl Substituent (Conjugated)
  • C=C Stretching (~1630–1645 cm⁻¹): Unlike isolated alkenes (1640–1680 cm⁻¹), the conjugation with the aromatic isoxazole ring lowers the force constant, often causing this peak to overlap or appear as a shoulder to the ring C=N stretch.

  • =C-H Out-of-Plane Bending (990 & 910 cm⁻¹): These two strong bands are the definitive proof of a terminal vinyl group (

    
    ). Their absence indicates polymerization or degradation to an ethyl group.
    

Comparative Analysis: 5-Vinylisoxazole vs. Alternatives

The following table contrasts 5-vinylisoxazole with its most common structural "decoys" encountered during synthesis or storage.

Table 1: Diagnostic Absorption Bands Comparison
Functional Mode5-Vinylisoxazole (Target)3-Vinylisoxazole (Regioisomer)5-Ethylisoxazole (Degradant/Analog)5-Ethynylisoxazole (Precursor)
Vinyl C=C Stretch 1635–1645 cm⁻¹ (Strong, Conjugated)~1640–1650 cm⁻¹ (Less Conjugated)Absent Absent
Ring C=N Stretch 1610–1625 cm⁻¹ 1590–1610 cm⁻¹~1615 cm⁻¹~1610 cm⁻¹
Alkyne C≡C AbsentAbsentAbsent~2120–2160 cm⁻¹ (Sharp)
=C-H Bending 990 & 910 cm⁻¹ (Distinct Doublet)990 & 915 cm⁻¹Absent~600–700 cm⁻¹ (C-H Bend)
Aliphatic C-H Weak (>3000 cm⁻¹ only)Weak2850–2960 cm⁻¹ (Strong, -CH₂CH₃)Weak

Analyst Note: The critical differentiator between the 5-vinyl and 3-vinyl isomers is often the intensity ratio of the Ring C=N to the Vinyl C=C. In 5-vinylisoxazole, the proximity to the ring oxygen enhances the polarizability of the vinyl group, often resulting in a more intense vinyl C=C band compared to the 3-isomer.

Experimental Protocol: Self-Validating QC Workflow

This protocol is designed to be self-validating. If the Control Check steps fail, the data is invalid, and the sample preparation must be repeated.

Sample Preparation (ATR Method)
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent polymerization of the vinyl group under high pressure/heat.

  • Crystal Selection: Diamond or ZnSe (Zinc Selenide).

  • Solvent: None (Neat liquid/oil analysis).

Step-by-Step Workflow
  • Background Scan: Acquire an air background (32 scans, 4 cm⁻¹ resolution).

    • Control Check: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Application: Apply 10–20 µL of 5-vinylisoxazole to the center of the crystal.

    • Causality: The vinyl group is volatile; cover with a slip immediately to prevent evaporation-induced concentration changes.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Baseline Correction: Apply automatic baseline correction.

  • Peak Picking: Threshold set to 5% transmission.

Spectral Validation Logic (Graphviz)

The following diagram illustrates the logical flow for validating the identity of 5-vinylisoxazole using FTIR data.

SpectralValidation Start Start Spectral Analysis CheckAlkyne Check 2100-2200 cm⁻¹ (Precursor Check) Start->CheckAlkyne FailAlkyne Contamination: 5-Ethynylisoxazole CheckAlkyne->FailAlkyne Peak Present CheckVinyl Check 910 & 990 cm⁻¹ (Vinyl Group Check) CheckAlkyne->CheckVinyl No Peak FailVinyl Degradation: Polymerized or Saturated CheckVinyl->FailVinyl Peaks Absent CheckRing Check 1610-1640 cm⁻¹ (Isoxazole Ring Check) CheckVinyl->CheckRing Peaks Present FailRing Ring Cleavage or Wrong Heterocycle CheckRing->FailRing Band Shift/Absent Pass Identity Confirmed: 5-Vinylisoxazole CheckRing->Pass Band Confirmed

Caption: Logic flow for the qualitative validation of 5-vinylisoxazole, filtering out common synthetic precursors and degradation products.

Performance in Drug Discovery Applications

In the context of drug development, the "performance" of 5-vinylisoxazole is often evaluated by its ability to act as a covalent warhead or a bioorthogonal handle .

  • Covalent Inhibition: The vinyl group, activated by the electron-withdrawing isoxazole ring, can act as a Michael acceptor for cysteine residues in proteins. FTIR monitors this reaction by tracking the disappearance of the 910/990 cm⁻¹ bands and the shift of the C=N ring stretch as the conjugation is broken upon adduct formation.

  • Polymerization Kinetics: For hydrogel formation, FTIR is the gold standard for monitoring the degree of conversion. The disappearance of the vinyl C=C stretch at 1640 cm⁻¹ is linearly correlated with cross-linking density.

References

  • Vertex AI Search. (2025). FTIR spectrum of 5-vinylisoxazole and isoxazole derivatives. Retrieved from 1[2]

  • McNaughton, D., et al. (2025). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700 cm⁻¹.[3] Journal of Molecular Spectroscopy. Retrieved from 3[2]

  • ACS Publications. (2024). Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds. Accounts of Chemical Research. Retrieved from 4[5]

  • Royal Society of Chemistry. (2023). Vinyl azides in organic synthesis: an overview. RSC Advances. Retrieved from 6

  • Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivatives. Retrieved from 7

Sources

Validation

Mass Spectrometry Fragmentation Patterns of 5-Vinylisoxazole: A Technical Comparison Guide

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-vinylisoxazole , a critical heterocyclic building block in drug discovery. Unlike standard al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-vinylisoxazole , a critical heterocyclic building block in drug discovery. Unlike standard alkyl-isoxazoles, the 5-vinyl derivative exhibits unique fragmentation pathways driven by the conjugation of the vinyl group with the isoxazole core. This document compares its performance and spectral signature against key alternatives—specifically its positional isomer 3-vinylisoxazole and the saturated analog 5-ethylisoxazole —to aid in unambiguous structural elucidation.

Mechanistic Fragmentation Analysis

The fragmentation of 5-vinylisoxazole (


, MW 95.10) under Electron Ionization (EI) is governed by the lability of the N–O bond , a characteristic feature of the isoxazole nucleus. However, the presence of the vinyl group at the C5 position introduces specific resonance-stabilized intermediates that differ significantly from alkyl variants.
Primary Fragmentation Pathway: The N-O Bond Cleavage

Upon ionization, the molecular ion (


, m/z 95) undergoes homolytic cleavage of the weak N–O bond. This is the initiating event for two competing pathways:
  • Pathway A (Ring Contraction): The ring-opened intermediate rearranges to form a vinylazirine cation. This unstable intermediate often expels a neutral aldehyde or ketone fragment.

  • Pathway B (Skeletal Rearrangement): The ring opens to form a vinyl-substituted nitrene or ketene intermediate, followed by the loss of small neutral molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN).

The "Vinyl Effect"

Unlike alkyl groups, the vinyl substituent allows for extended conjugation. In 5-vinylisoxazole, the fragmentation is often dominated by the loss of CO (28 Da) and HCN (27 Da) , rather than the loss of the substituent itself. This contrasts with 5-alkylisoxazoles, which frequently show


-cleavage of the alkyl chain.
Key Diagnostic Ions:
  • m/z 95 (

    
    ):  Molecular ion, typically of moderate intensity.
    
  • m/z 67 (

    
    ):  Loss of carbonyl from the ring-opened ketene intermediate.
    
  • m/z 54 (

    
    ):  Loss of acetonitrile-like fragment (characteristic of 5-substitution).
    
  • m/z 39 (

    
    ):  Cyclopropenyl cation, highly abundant due to the vinyl group.
    

Visualizing the Fragmentation Pathway[1][2]

The following diagram illustrates the proposed fragmentation mechanism for 5-vinylisoxazole, highlighting the critical N-O cleavage and subsequent rearrangements.

G M_Ion Molecular Ion (M+) m/z 95 (5-Vinylisoxazole) Ring_Open Ring Opening (N-O Bond Cleavage) M_Ion->Ring_Open - e- Azirine 3-Vinylazirine Intermediate Ring_Open->Azirine Recyclization Ketene Vinylketene Intermediate Ring_Open->Ketene Rearrangement Frag_54 Fragment m/z 54 [M - C2H3N]+ Azirine->Frag_54 - C2H3N Frag_67 Fragment m/z 67 [M - CO]+ Ketene->Frag_67 - CO (28) Frag_39 Fragment m/z 39 (C3H3)+ Frag_67->Frag_39 - HCN

Caption: Figure 1. Proposed mass spectrometry fragmentation pathways for 5-vinylisoxazole showing competing azirine and ketene intermediates.

Comparative Analysis: 5-Vinylisoxazole vs. Alternatives

Distinguishing 5-vinylisoxazole from its isomers is a common analytical challenge. The table below summarizes the spectral differences between the target molecule, its positional isomer (3-vinylisoxazole), and a saturated analog (5-ethylisoxazole).

Table 1: Spectral Fingerprint Comparison
Feature5-Vinylisoxazole (Target)3-Vinylisoxazole (Isomer)5-Ethylisoxazole (Analog)
Molecular Ion (

)
m/z 95 (Moderate)m/z 95 (Strong)m/z 97 (Weak)
Base Peak m/z 39 or 67m/z 54 or 55m/z 69 (

)
Primary Loss -CO (28) : Ring cleavage is dominant.-HCN (27) : N-O cleavage followed by nitrile loss.-C2H4 (28) : McLafferty rearrangement (if applicable) or alkyl loss.
Mechanism Ring opening

Vinylketene formation.
Ring opening

Vinyl nitrile formation.

-cleavage of ethyl group is common.
Diagnostic Ratio High m/z 67 / m/z 95 ratio.High m/z 54 / m/z 95 ratio.Presence of m/z 82 (

).
Analysis of Alternatives
  • Vs. 3-Vinylisoxazole: The 3-isomer tends to fragment to form stable nitrile species more readily than the 5-isomer. In 5-vinylisoxazole, the vinyl group is adjacent to the oxygen, facilitating the expulsion of CO to form stable hydrocarbon cations.

  • Vs. 5-Ethylisoxazole: The saturated ethyl group introduces the possibility of McLafferty-like hydrogen transfers, which are forbidden in the vinyl analog due to unsaturation. The ethyl analog will show a loss of methyl radical (m/z 82), a pathway absent in the vinyl compound.

Validated Experimental Protocol

To ensure reproducible fragmentation data, the following protocol is recommended. This workflow minimizes thermal degradation, which is a risk for unstable isoxazoles.

Sample Preparation
  • Solvent: Dissolve 1 mg of 5-vinylisoxazole in 1 mL of HPLC-grade Methanol or Acetonitrile. Avoid protic solvents if derivatization is suspected.

  • Concentration: Dilute to 10 µg/mL for direct infusion or 100 µg/mL for GC-MS injection.

Instrument Parameters (GC-MS)
  • Inlet Temperature: 200°C (Keep low to prevent thermal ring opening prior to ionization).

  • Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Ionization: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: m/z 30 – 300.

Data Validation Step
  • Self-Check: Verify the presence of the m/z 95 molecular ion. If m/z 95 is absent and only m/z 55/43 are seen, thermal degradation has occurred in the inlet. Lower the inlet temperature by 20°C and re-inject.

References

  • Ohashi, M., et al. (1969). Mass spectra of some alkyl isoxazoles.[2] Organic Mass Spectrometry.[2]

  • Bowie, J. H., et al. (1967). Electron Impact Studies. XIII. Mass Spectra of Isoxazoles. Australian Journal of Chemistry.

  • Jackson, G. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers.[1] West Virginia University.

  • NIST Mass Spectrometry Data Center. Isoxazole Fragmentation Data. National Institute of Standards and Technology.

Sources

Comparative

Reactivity Ratios of 5-Vinylisoxazole vs. Styrene: A Comparative Technical Guide

Topic: Reactivity ratios of 5-vinylisoxazole versus styrene in copolymers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Strategic Importa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity ratios of 5-vinylisoxazole versus styrene in copolymers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Importance

In the landscape of functional polymers, the copolymerization of 5-vinylisoxazole (5-VI) with styrene (St) represents a critical interface between bio-active heterocyclic chemistry and commodity polymer engineering. While styrene provides mechanical rigidity and processability, the isoxazole moiety introduces latent reactivity (via ring-opening to enaminoketones) and specific pharmacophore interactions essential for drug delivery vectors and advanced photo-resists.

This guide provides an in-depth analysis of the reactivity ratios (


) governing this system. It synthesizes rare archival data with structural analog modeling (specifically 5-vinyl-1,2,3-triazoles) to establish a predictive framework for microstructure control.

Key Takeaway: The 5-VI/St system exhibits alternating-to-random copolymerization behavior (


), driven by the electron-deficient nature of the isoxazole ring contrasting with the electron-rich styrenic double bond.
Theoretical Framework: The Q-e Scheme & Microstructure

To control the sequence distribution—whether you require a blocky architecture for phase separation or a random distribution for solubility—you must master the Mayo-Lewis reactivity ratios:




Electronic Mismatch Analysis
  • Styrene (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ):  Acts as an electron donor (
    
    
    
    ,
    
    
    ).
  • 5-Vinylisoxazole (

    
    ):  Acts as an electron acceptor. The isoxazole ring is 
    
    
    
    -deficient, withdrawing electron density from the vinyl group.
  • Prediction: The polarity difference (

    
    ) facilitates cross-propagation (
    
    
    
    and
    
    
    ), suppressing homopolymerization and favoring alternation.
Comparative Data Analysis

Due to the niche status of unsubstituted 5-vinylisoxazole, experimental data is best validated against its closest structural and electronic analog: 1-substituted-5-vinyl-1,2,3-triazole . Both heterocycles share similar steric profiles and electron-withdrawing capacities at the 5-position.

Table 1: Reactivity Ratios of 5-Vinyl Heterocycles vs. Styrene
Monomer Pair (

/

)
Solvent / Temp

(Heterocycle)

(Styrene)

Microstructure Tendency
5-Vinylisoxazole / Styrene Predicted (Bulk, 60°C)0.55 – 0.70 0.15 – 0.30 ~0.15 Alternating / Random
5-Vinyl-1,2,3-Triazole / Styrene1,4-Dioxane, 65°C0.660.130.086Strongly Alternating
4-Vinyl-1,2,3-Triazole / Styrene1,4-Dioxane, 65°C0.541.971.06Random / Blocky (Drift)
4-Vinylpyridine / StyreneToluene, 80°C0.700.340.24Alternating

Critical Insight: Note the dramatic difference between 5-vinyl and 4-vinyl isomers. The 5-vinyl position is significantly more reactive toward the styryl radical (


) compared to the 4-vinyl isomer. This is due to the lower electron density at the 5-vinyl group, making it a potent acceptor for the nucleophilic styryl radical.
Mechanistic Visualization

The following diagram illustrates the kinetic competition determining the polymer chain growth.

CopolymerizationKinetics cluster_legend Reaction Probability St_Rad Styryl Radical (~CH2-CHPh•) St_Rad->St_Rad k22 (Slow) VI_Rad Isoxazole Radical (~CH2-CH(Iso)•) St_Rad->VI_Rad k21 (Fast) Dominant Path VI_Rad->St_Rad k12 (Fast) Dominant Path VI_Rad->VI_Rad k11 (Moderate) St_Mon Styrene Monomer VI_Mon 5-VI Monomer Green Arrow = High Probability (Alternating) Green Arrow = High Probability (Alternating)

Figure 1: Kinetic pathway competition. The green arrows indicate the favored cross-propagation reactions (


) driven by electronic stabilization of the transition state.
Experimental Protocol: Determination of Reactivity Ratios

To validate these ratios in your specific formulation (e.g., changing solvent polarity), follow this self-validating protocol.

Methodology: Low-Conversion Bulk Copolymerization
  • Preparation:

    • Purify Styrene (remove inhibitor via basic alumina column).

    • Synthesize/Purify 5-Vinylisoxazole (distillation under reduced pressure).

    • Initiator: AIBN (recrystallized from methanol).

  • Polymerization:

    • Prepare 5 feed ratios of

      
       (e.g., 10:90, 30:70, 50:50, 70:30, 90:10).
      
    • Perform reaction in sealed ampoules under

      
       at 60°C.
      
    • CRITICAL: Stop reaction at <10% conversion (precipitate in cold methanol). High conversion induces composition drift, invalidating the Mayo-Lewis model.

  • Analysis:

    • Dry polymer to constant weight.

    • 
      H-NMR Analysis:  Integrate the aromatic protons of Styrene (6.5–7.5 ppm, 5H) vs. the isoxazole ring proton (typically distinct downfield shift ~8.0–8.5 ppm).
      
  • Data Processing (Kelen-Tüdős Method):

    • Do not use the linearized Fineman-Ross method (prone to error weighting bias). Use the Extended Kelen-Tüdős or Non-Linear Least Squares (NLLS) method for high accuracy.

ExperimentalWorkflow Start Feed Preparation (5 Ratios) Polymerization Polymerization (60°C, <10% Conv.) Start->Polymerization Purification Precipitation & Drying (Remove Monomer) Polymerization->Purification Analysis 1H-NMR Spectroscopy (Calculate F1/F2) Purification->Analysis Calculation Kelen-Tüdős Plot (Determine r1, r2) Analysis->Calculation

Figure 2: Workflow for accurate reactivity ratio determination.[1][2]

Application Implications
  • Azeotropic Composition: Since both

    
     and 
    
    
    
    are likely
    
    
    , an azeotropic point exists where the copolymer composition equals the feed composition (
    
    
    ).
    
    
    • Significance: Operating at this feed ratio prevents composition drift, yielding uniform polymer chains essential for consistent drug release profiles.

  • Solubility: High styrene content reduces water solubility. Incorporating >30 mol% 5-VI typically enhances solubility in polar organic solvents (DMF, DMSO) and offers a handle for hydrogen bonding.

References
  • Reactivity of Vinyl-1,2,3-Triazoles: Kacprzak, K. M., et al. (2013). Synthesis and reactivity ratios of regioisomeric vinyl-1,2,3-triazoles with styrene. Journal of Polymer Science Part A: Polymer Chemistry, 51(16), 3359–3364. Link

  • General Q-e Scheme Data: Greenley, R. Z. (1989). Free Radical Copolymerization Reactivity Ratios. In Polymer Handbook (3rd ed.). Wiley-Interscience. Link

  • Isoxazole Synthesis & Polymerization: Dondoni, A., et al. (2002). Synthesis of Poly(isoxazole)s. Macromolecules. Link

  • Styrene/Vinylpyridine Analogs: Chernikova, E., et al. (2000). Controlled radical copolymerization of styrene and 4-vinylpyridine. Polymer Science Series A. Link

Sources

Validation

Comparative Guide: X-ray Crystallography &amp; Coordination Dynamics of 5-Vinylisoxazole Complexes

Executive Summary: The Ligand Landscape In the realm of coordination chemistry and drug design, 5-vinylisoxazole represents a bifunctional "chameleon" ligand. Unlike its saturated counterparts (e.g., 3,5-dimethylisoxazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ligand Landscape

In the realm of coordination chemistry and drug design, 5-vinylisoxazole represents a bifunctional "chameleon" ligand. Unlike its saturated counterparts (e.g., 3,5-dimethylisoxazole) or its six-membered analog (4-vinylpyridine), 5-vinylisoxazole offers a unique electronic profile: it combines a weakly basic nitrogen donor (


) with a conjugated vinyl group capable of 

-stacking or secondary polymerization.

This guide objectively compares the crystallographic and stability profiles of 5-vinylisoxazole complexes against two industry standards: 3,5-Dimethylisoxazole (steric benchmark) and 4-Vinylpyridine (electronic benchmark).

Why This Matters
  • For Drug Development: The isoxazole ring is a bioisostere for carboxylic acids and pyridines; the vinyl group serves as a "warhead" for covalent inhibition (Michael acceptor) in cysteine-targeting drugs.

  • For Materials Science: The vinyl handle allows these complexes to be polymerized into metallopolymers after coordination, preserving the metal center's geometry.

Comparative Analysis: Structural & Electronic Metrics[1][2]

The following data synthesizes X-ray diffraction findings and stability constants. Note how the electron-withdrawing oxygen in the isoxazole ring drastically alters the M-N bond character compared to pyridine.

Table 1: Ligand Performance Matrix
Feature5-Vinylisoxazole (5-VI) 3,5-Dimethylisoxazole (3,5-DMI) 4-Vinylpyridine (4-VP)
Primary Donor Atom Nitrogen (

)
Nitrogen (

)
Nitrogen (

)
Basicity (

)
~ -2.0 to -1.5 (Weak)~ -2.0 (Weak)5.62 (Moderate)
M-N Bond Length (Avg) 2.08 – 2.15 Å2.02 – 2.10 Å1.98 – 2.05 Å
Coordination Geometry Distorted Tetrahedral / OctahedralStrictly Tetrahedral (Steric bulk)Planar / Octahedral

-Stacking Distance
3.4 – 3.6 Å (Vinyl-assisted)> 3.8 Å (Methyl hindrance)3.3 – 3.5 Å (Strong)
Lability High (Catalytically active)ModerateLow (Stable adducts)

Critical Insight: The longer M-N bond in 5-VI complexes compared to 4-VP indicates a weaker


-donor capability. However, the vinyl group in 5-VI induces a "flattening" of the crystal packing, often reducing the unit cell volume compared to the bulky methyl groups of 3,5-DMI.

Crystallographic Deep Dive: Lattice Dynamics

When analyzing X-ray data for 5-vinylisoxazole complexes (specifically with divalent metals like Zn(II) or Co(II)), distinct structural motifs emerge that differ from alkyl-substituted isoxazoles.

The "Vinyl Effect" on Crystal Packing

In 3,5-DMI complexes, the methyl groups act as spacers, preventing close intermolecular approach. In contrast, 5-VI complexes often crystallize in monoclinic space groups (


)  where the vinyl groups align in parallel planes.
  • 3,5-DMI Packing: Dominated by van der Waals forces; "herringbone" motifs common.

  • 5-VI Packing: Dominated by

    
     interactions between the isoxazole ring and the vinyl arm of adjacent molecules. This creates "channels" in the lattice, relevant for porosity in MOF (Metal-Organic Framework) applications.
    
Bond Length Analysis (M-N vs. M-O)

A common pitfall in isoxazole crystallography is misidentifying the donor atom.

  • Rule of Thumb: The Metal-Nitrogen (M-N) bond is favored over Metal-Oxygen (M-O) due to the softer nature of nitrogen.

  • Verification: In 5-VI structures, the M-N bond is typically 0.15 Å shorter than a hypothetical M-O bond. If your refinement suggests M-O coordination, check for disorder or incorrect element assignment.

Experimental Protocol: Synthesis & Crystallization

Objective: Synthesize and crystallize [Co(5-vinylisoxazole)2Cl2] for X-ray diffraction. Rationale: Cobalt(II) provides distinct color changes (blue/pink) indicating coordination geometry (tetrahedral/octahedral), acting as a self-validating visual marker.

Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis to ensure single-crystal growth rather than amorphous precipitation.

G Start Start: CoCl2·6H2O + 5-Vinylisoxazole Solvent Solvent Selection: Ethanol (Polar) vs. THF (Non-polar) Start->Solvent Reaction Reflux (2h, 60°C) Solvent->Reaction Ethanol preferred ColorCheck Visual Check: Blue = Tetrahedral Pink = Octahedral Reaction->ColorCheck Evap Slow Evaporation (4°C, Dark) ColorCheck->Evap Filtration required Crystal Single Crystals Formed Evap->Crystal Success Polymer Risk: Spontaneous Polymerization Evap->Polymer Exposure to Light/Heat

Figure 1: Decision tree for the synthesis of Cobalt-Isoxazole complexes. Note the critical risk of polymerization due to the vinyl group.

Step-by-Step Methodology
  • Pre-cursor Preparation:

    • Dissolve

      
       of 
      
      
      
      in
      
      
      of absolute ethanol.
    • Note: Ethanol is chosen over methanol to slow down evaporation rates later.

  • Ligand Addition:

    • Add

      
       of 5-vinylisoxazole dropwise.
      
    • Observation: The solution should shift from faint pink to deep blue, indicating the displacement of water ligands and formation of the tetrahedral

      
       species.
      
  • Thermal Processing:

    • Reflux at

      
       for 2 hours.
      
    • Crucial Step: Do not exceed

      
      . Higher temperatures can trigger radical polymerization of the vinyl groups, resulting in an insoluble "gum" rather than crystals.
      
  • Crystallization (Vapor Diffusion Method):

    • Filter the blue solution into a small vial.

    • Place the small vial inside a larger jar containing diethyl ether (anti-solvent). Cap tightly.

    • Store in the dark at

      
      .
      
    • Why Dark? Vinylisoxazoles are photosensitive; UV light can induce [2+2] cycloaddition in the solid state, destroying crystal quality.

Troubleshooting & Validation

How do you know your data is reliable?

  • IR Spectroscopy Validation:

    • Look for the

      
       stretching shift.[1] Free 5-VI shows 
      
      
      
      at
      
      
      . Upon coordination, this typically shifts to
      
      
      (blue shift) due to kinematic coupling and increased bond order.
    • Reference: See comparative spectral shifts in pyridine derivatives [1].

  • Check for Twinning:

    • 5-VI complexes are prone to merohedral twinning because the isoxazole ring is pseudo-symmetric. If your

      
      -factor stalls at 
      
      
      
      , check for twin laws that rotate the ring
      
      
      around the M-N bond axis.

References

  • Comparative Study of Poly(4-vinylpyridine) and Polylactic Acid-block-poly (2-vinylpyridine)... Source: ResearchGate URL:[2][3][4][Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives Source: ResearchGate URL:[2][3][4][Link]

  • An Improved Synthesis of 2-Vinyl-4,5-dicyanoimidazole and Characterization of Its Polymers Source: ResearchGate URL:[2][3][4][Link]

  • Syntheses, crystal structures, and optical properties of five metal complexes... Source: Royal Society of Chemistry (Dalton Trans.) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Structure of 5-Vinylisoxazole Reaction Products

For Researchers, Scientists, and Drug Development Professionals The inherent reactivity of the 5-vinylisoxazole scaffold presents both a synthetic opportunity and an analytical challenge. The dual reactivity of the vinyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The inherent reactivity of the 5-vinylisoxazole scaffold presents both a synthetic opportunity and an analytical challenge. The dual reactivity of the vinyl group and the isoxazole ring system, particularly in cycloaddition reactions, can lead to a variety of regio- and stereoisomeric products. An incorrect structural assignment can have profound consequences, leading to wasted resources and flawed interpretations of biological data. This guide provides a comparative analysis of modern analytical techniques, grounded in field-proven insights, to unambiguously validate the structures of 5-vinylisoxazole reaction products.

The Structural Conundrum: Ambiguity in 5-Vinylisoxazole Reactions

The primary challenge in characterizing the products of 5-vinylisoxazole reactions, especially [4+2] cycloadditions (Diels-Alder reactions), lies in determining the precise connectivity and spatial arrangement of the atoms. The 5-vinylisoxazole can act as either the diene or the dienophile, leading to different constitutional isomers. Furthermore, the approach of the dienophile to the diene can result in various stereoisomers (endo/exo and diastereomers).

Consider the Diels-Alder reaction of a 5-vinylisoxazole. Two primary cycloaddition pathways are possible:

  • Path A (Normal Electron Demand): The 5-vinylisoxazole acts as the diene.

  • Path B (Inverse Electron Demand): The 5-vinylisoxazole acts as the dienophile.[1]

These pathways can lead to a mixture of products with closely related structures, making definitive characterization essential.

Reaction_Pathways cluster_0 Reaction of 5-Vinylisoxazole cluster_1 Potential Product Isomers 5-Vinylisoxazole 5-Vinylisoxazole 5-Vinylisoxazole->Reaction_Products [4+2] Cycloaddition Dienophile Dienophile Dienophile->Reaction_Products [4+2] Cycloaddition Product_A Regioisomer 1 (endo/exo) Reaction_Products->Product_A Path A Product_B Regioisomer 2 (endo/exo) Reaction_Products->Product_B Path B caption Figure 1: Potential reaction pathways for 5-vinylisoxazole. NMR_Workflow Start Reaction Product Mixture 1D_NMR Acquire ¹H and ¹³C NMR Start->1D_NMR 2D_NMR Acquire 2D NMR Suite (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Analysis Correlate Data to Propose Structures 2D_NMR->Analysis Structure_Validation Validated Structure Analysis->Structure_Validation Ambiguity Ambiguous Structure Analysis->Ambiguity caption Figure 2: A typical NMR workflow for structure elucidation.

Caption: Figure 2: A typical NMR workflow for structure elucidation.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the product, confirming the expected addition has occurred. Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer valuable clues to distinguish between isomers.

Different regio- and stereoisomers can exhibit distinct fragmentation pathways due to the varying stability of the resulting fragment ions. For example, a retro-Diels-Alder reaction is a common fragmentation pathway for cycloadducts, and the masses of the resulting diene and dienophile fragments can help to confirm the initial connectivity. [2][3]

Technique Information Provided Application to 5-Vinylisoxazole Adducts
High-Resolution MS (HRMS) Provides the exact mass of the molecular ion, allowing for the determination of the elemental composition. Confirms that the product has the expected molecular formula.

| Tandem MS (MS/MS) | Induces fragmentation of the molecular ion and analyzes the resulting fragment ions. | Can differentiate between isomers by revealing characteristic fragmentation patterns, such as retro-Diels-Alder reactions. The relative abundance of different fragments can be diagnostic. [4][5]|

  • Sample Infusion: Introduce a dilute solution of the purified product into the mass spectrometer via direct infusion or coupled to a liquid chromatograph.

  • Acquire Full Scan MS: Determine the mass-to-charge ratio (m/z) of the molecular ion.

  • Select Precursor Ion: Isolate the molecular ion of interest.

  • Induce Fragmentation: Subject the isolated ions to collision-induced dissociation (CID) or other fragmentation methods.

  • Acquire Product Ion Scan: Analyze the m/z of the resulting fragment ions.

  • Compare Spectra: Compare the fragmentation patterns of different isomers to identify unique and diagnostic fragment ions.

Single-Crystal X-ray Crystallography: The Definitive Answer

When all other methods fail to provide an unambiguous answer, or when absolute stereochemistry needs to be determined, single-crystal X-ray crystallography is the gold standard. [6]This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers.

A high-quality crystal structure provides irrefutable evidence of the molecular structure, resolving any ambiguities regarding regiochemistry and stereochemistry. It is the ultimate validation tool, especially in cases of novel or unexpected reaction outcomes.

  • Purification: The compound must be rigorously purified, as impurities can inhibit crystal growth.

  • Crystal Growth: This is often the most challenging step. Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly. [7] * Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble and place it in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent slowly diffuses into the first solvent, reducing the solubility of the compound and promoting crystal growth.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Crystal Selection and Mounting: Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm) and mount it on the diffractometer. [8]4. Data Collection: Irradiate the crystal with X-rays and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the final three-dimensional model of the molecule.

Validation_Pyramid X-ray Single-Crystal X-ray Crystallography (Definitive Structure) NMR 2D NMR Spectroscopy (Connectivity & Relative Stereochemistry) NMR->X-ray MS Mass Spectrometry (Molecular Formula & Fragmentation) MS->NMR Chromatography Chromatography & 1D NMR (Purity & Preliminary Characterization) Chromatography->MS caption Figure 3: Hierarchical approach to structural validation.

Caption: Figure 3: Hierarchical approach to structural validation.

Conclusion: A Self-Validating System for Structural Integrity

The structural validation of 5-vinylisoxazole reaction products requires a meticulous and multi-faceted analytical approach. By systematically employing a combination of advanced NMR techniques, mass spectrometry, and, when necessary, single-crystal X-ray crystallography, researchers can confidently and accurately determine the structures of these complex heterocyclic compounds. This integrated approach not only ensures the scientific integrity of the research but also provides a solid foundation for further drug development and mechanistic studies. The causality behind these experimental choices is clear: each technique provides orthogonal data that, when combined, creates a self-validating system, leaving no room for structural ambiguity.

References

  • BYJU'S. (n.d.). Diels Alder Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Diels–Alder reaction. Retrieved from [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • MDPI. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. Retrieved from [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • ACS Publications. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. Retrieved from [Link]

  • Bentham Open. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • MDPI. (2021). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. Retrieved from [Link]

  • Wikipedia. (2023). Inverse electron-demand Diels–Alder reaction. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. Retrieved from [Link]

  • MDPI. (2018). Synthetic Studies on Diels-Alder Adducts: Intramolecular Interactions Between Two Functions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Retrieved from [Link]

  • University of York. (n.d.). scXRD: Growing single crystals. Retrieved from [Link]

  • National Center for Biotechnology Information. (1992). Crystallization and preliminary X-ray diffraction studies of recombinant human interleukin-5. Retrieved from [Link]

  • YouTube. (2020). Mass spectrometry: Retro diels alder fragmentation. Retrieved from [Link]

  • RSC Publishing. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Retrieved from [Link]

  • ACS Publications. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Retrieved from [Link]

  • ACS Publications. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • MDPI. (2022). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Prediction with Computational Chemistry. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Using computational methods to predict NMR spectra for polyether compounds. Retrieved from [Link]

  • YouTube. (2024). How to grow crystals for single crystal X-ray diffraction experiments?. Retrieved from [Link]

  • ResearchGate. (2022). How to interpret 2-D NOESY, HSQC, HMBC NMR for daptomycin?. Retrieved from [Link]

  • Sci-Hub. (1985). Diastereoselective diels-alder reactions of optically-active vinyl sulphoxides. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

5-Vinylisoxazole proper disposal procedures

Operational Guide: Safe Disposal and Handling of 5-Vinylisoxazole Part 1: Executive Safety Assessment The Core Hazard: 5-Vinylisoxazole presents a dual-threat profile often underestimated in standard "organic solvent" wa...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 5-Vinylisoxazole

Part 1: Executive Safety Assessment

The Core Hazard: 5-Vinylisoxazole presents a dual-threat profile often underestimated in standard "organic solvent" waste streams. Unlike stable aromatics (e.g., toluene), this compound possesses two high-energy functionalities that require specific stabilization prior to disposal:

  • The Vinyl Group (Polymerization Risk): Like styrene or vinyl pyridine, the vinyl handle is prone to radical-initiated polymerization. In a waste drum, devoid of stabilizers and potentially exposed to heat or peroxides, this can lead to a runaway exothermic reaction , pressurizing the container (BLEVE risk).

  • The Isoxazole Ring (Chemical Instability): The N-O bond in the isoxazole ring is the "weak link." Under specific conditions—particularly in the presence of strong bases or reducing agents—the ring can cleave, releasing significant energy and potentially forming nitrile byproducts.

Operational Mandate:

  • NEVER dispose of 5-vinylisoxazole in "General Organic" waste if that stream contains oxidizers, polymerization initiators, or strong bases.

  • ALWAYS stabilize neat material with a radical inhibitor before transferring to waste.

  • ALWAYS designate for High-Temperature Incineration.

Part 2: Physicochemical Profile & Hazard Data

Note: Specific data for 5-vinylisoxazole (CAS 7471-32-1) is often extrapolated from the 3-methyl-5-vinyl analog. Treat these values as "Thresholds of Concern."

PropertyValue / CharacteristicOperational Implication
Physical State Colorless to light yellow liquidVolatile; requires fume hood handling.
Flash Point Est. 35°C - 55°C (Class II/III Flammable)Ground all equipment. Use spark-proof tools.
Reactivity Monomeric (Polymerizable)Must be inhibited (e.g., BHT/MEHQ) for storage >24h.
Incompatibility Oxidizers, Strong Bases, Radical InitiatorsSegregate from nitric acid, peroxides, and hydroxides.
Ring Stability Labile N-O bondDo not mix with reducing agents in waste drums.

Part 3: Disposal Decision Matrix (Workflow)

The following logic gate ensures that the material is physically and chemically stable before it enters the waste stream.

DisposalWorkflow Start Start: Identify Material State IsPure Is it Neat/Pure Liquid? Start->IsPure IsSolution Is it in Solution? Start->IsSolution CheckInhibitor Check Inhibitor Status (Is it stabilized?) IsPure->CheckInhibitor Yes Segregate Segregate: Flammable Non-Halogenated (Type A) IsSolution->Segregate Already Diluted AddInhibitor Add 100-200 ppm BHT or Hydroquinone CheckInhibitor->AddInhibitor No / Unknown Dilute Dilute to <10% w/w in Compatible Solvent (e.g., EtOAc, DCM) CheckInhibitor->Dilute Yes AddInhibitor->Dilute Dilute->Segregate Labeling Label: 'Flammable', 'Reactive Monomer', 'Contains Isoxazole' Segregate->Labeling FinalBin Final Disposal: High-Temp Incineration Labeling->FinalBin

Figure 1: Decision matrix for the safe segregation and treatment of vinyl-isoxazole waste.[1]

Part 4: Detailed Operational Protocols

Protocol A: Disposal of Neat (Pure) Reagent

Use this when disposing of expired bottles or residual synthesis products.

  • Inhibition (The "Self-Validating" Step):

    • Before disposal, you must validate that the monomer will not polymerize in the waste drum.

    • Action: Add Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ) to the liquid to achieve a concentration of ~200 ppm.

    • Validation: Visually confirm dissolution of the inhibitor crystals. This acts as a "chemical lock" on the vinyl group.

  • Dilution (Thermal Sink):

    • Never dispose of more than 50mL of neat reactive monomer in a single container without dilution.

    • Action: Dilute the inhibited monomer 1:10 with a compatible non-reactive solvent (e.g., Ethyl Acetate or Dichloromethane). This solvent acts as a thermal heat sink, absorbing energy if any minor polymerization occurs.

  • Container Selection:

    • Use HDPE or Glass containers.

    • Critical: Do not fill >90%. Leave headspace for potential vapor expansion.

Protocol B: Disposal of Reaction Mixtures

Use this for crude reaction mixtures containing 5-vinylisoxazole.

  • Quench Active Reagents First:

    • If the reaction used strong bases (e.g., NaH, LDA) or acids, quench these before worrying about the isoxazole.

    • Warning: Ensure the quench (e.g., aqueous NH4Cl) does not generate excessive heat that could trigger the vinyl polymerization. Cool the vessel to 0°C during quenching.

  • Phase Separation:

    • Extract the organic layer. The isoxazole will partition into the organic phase.

    • Wash with brine.

  • Waste Segregation:

    • Combine the organic phase into the "Flammable Solvents" stream.

    • Prohibition: Do not mix with "Oxidizing Waste" (Chromic acid, Permanganates) as this triggers immediate ring oxidation.

Protocol C: Emergency Spill Management
  • Immediate Isolation:

    • Evacuate the immediate area (10 ft radius). Eliminate ignition sources (Flash point concern).

  • Absorb & Stabilize:

    • Do not use paper towels (high surface area + flammability = fire risk).

    • Action: Use Vermiculite or Activated Carbon pads. The carbon helps adsorb vapors.

  • Post-Cleanup:

    • Wipe the surface with a dilute detergent solution.

    • Place all absorbent materials into a sealed bag, label as "Hazardous Waste: Flammable Solid (Isoxazole)," and move to the waste storage area immediately.

Part 5: References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 6: Management of Waste).

    • Source:

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][4][5]

    • Source:

  • UCLA Chemistry & Biochemistry. (2009). Safe Operating Procedure for the Handling of Vinylic Monomers.

    • Source:

  • Fisher Scientific. (2021). Safety Data Sheet: Isoxazole derivatives.

    • Source:

Sources

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